Chloramine-b hydrate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
304655-80-9 |
|---|---|
Molecular Formula |
C6H8ClNNaO3S |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide;hydrate |
InChI |
InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |
InChI Key |
RRFGOIVHQJFLKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chloramine-B Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chloramine-B hydrate, a versatile organochlorine compound with applications in disinfection and organic synthesis. This document details the synthetic pathway, purification methods, and extensive characterization data, presented in a clear and accessible format for laboratory professionals.
Synthesis of this compound
This compound is synthesized through a two-stage reaction involving the initial formation of the sodium salt of benzenesulfonamide, followed by chlorination. The overall reaction scheme is presented below.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established synthetic methods yielding high-purity this compound.[1]
Materials:
-
Benzenesulfonamide (1 mole)
-
4-5 N Sodium Hydroxide (NaOH) solution (2-3 moles)
-
Chlorine gas (Cl₂)
Procedure:
-
Formation of Sodium Benzenesulfonamide: To a stirred solution of 4-5 N sodium hydroxide (2-3 moles) at 298 K (25 °C), gradually add benzenesulfonamide (1 mole). Continue stirring until a homogeneous solution is obtained.
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Chlorination: Heat the filtrate to a temperature range of 338-343 K (65-70 °C). Bubble chlorine gas slowly through the heated solution over a period of approximately 1 hour.
-
Reaction Completion: After the addition of chlorine gas is complete, continue stirring the reaction mixture for an additional hour at the same temperature.
-
Isolation: Heat the mixture to 358 K (85 °C) and filter the hot solution through a Schott funnel to collect the precipitated product.
-
Drying: The collected solid is dried to yield this compound. A yield of up to 99% can be expected with this method.[1]
Purification
The crude this compound can be purified by recrystallization to obtain a product with higher purity.
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of chloramine-T, a closely related compound, and can be adapted for chloramine-B.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClNNaO₂S·xH₂O | [2] |
| Molecular Weight | 213.61 g/mol (anhydrous) | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | >80.0% (T) | [2] |
| Active Chlorine Content | ~28% | [3] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the protons and carbons are summarized below.
¹H NMR Spectroscopy:
-
Experimental Protocol: A ¹H NMR spectrum is typically recorded on a 500 MHz spectrometer using D₂O as the solvent.
-
Expected Chemical Shifts:
-
Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.
-
¹³C NMR Spectroscopy:
-
Experimental Protocol: A ¹³C NMR spectrum is recorded on a 126 MHz spectrometer using D₂O as the solvent.
-
Expected Chemical Shifts:
-
Aromatic carbons: Peaks in the range of δ 120-145 ppm.
-
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Experimental Protocol: An FT-IR spectrum is typically recorded using the Attenuated Total Reflectance (ATR) technique.
-
Expected Absorption Bands:
-
N-Cl stretch: The characteristic absorption for the N-Cl bond is expected in the fingerprint region.
-
S=O stretch (asymmetric and symmetric): Strong absorptions corresponding to the sulfonyl group.
-
C=C stretch (aromatic): Peaks indicative of the benzene ring.
-
C-H stretch (aromatic): Absorptions for the aromatic C-H bonds.
-
O-H stretch (water of hydration): A broad absorption band indicating the presence of water molecules.
-
Determination of Active Chlorine Content
The active chlorine content is a critical parameter for assessing the quality and disinfectant efficacy of this compound. The iodometric titration method is a standard procedure for this determination.
Experimental Workflow for Iodometric Titration:
References
An In-depth Technical Guide to the Mechanism of Action of Chloramine-B Hydrate as a Disinfectant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramine-B hydrate, a member of the N-chloro sulfonamide family of compounds, is a potent disinfectant with a broad spectrum of antimicrobial activity. Its efficacy stems from the release of active chlorine in aqueous solutions, which acts as a powerful oxidizing agent. This guide provides a detailed examination of the core mechanism of action of this compound, encompassing its chemical properties, antimicrobial efficacy, and the experimental methodologies used to validate its disinfectant claims. Quantitative data on its microbicidal activity are presented, along with detailed experimental protocols and visual representations of its mode of action and evaluation workflows.
Introduction
This compound (sodium N-chlorobenzenesulfonamide) is a stable, water-soluble compound that serves as a reliable source of active chlorine.[1][2] Unlike free chlorine, chloramines exhibit a slower but more prolonged release of chlorine, providing a longer-lasting disinfectant residual.[1] This property, combined with its effectiveness against a wide range of pathogens, makes it a valuable disinfectant in various applications, including water treatment, surface sanitation, and wound care.[1][3] Understanding the intricate mechanisms by which this compound inactivates microorganisms is crucial for its optimal use and for the development of new antimicrobial strategies.
Core Mechanism of Action
The primary mechanism of action of this compound is the oxidative damage inflicted by the active chlorine it releases upon dissolution in water.[1] This process can be broken down into several key interactions with microbial cells.
Chemical Principle: Release of Active Chlorine
In an aqueous environment, this compound hydrolyzes to release hypochlorous acid (HOCl), a potent oxidizing agent. The chemical structure of Chloramine-B, featuring a chlorine atom bonded to a nitrogen atom, facilitates this release.[1] The active chlorine, in the form of HOCl, is the primary microbicidal agent.
Microbial Targets and Cellular Damage
The antimicrobial activity of this compound is multi-targeted, leading to the disruption of essential cellular structures and functions:
-
Oxidation of Cell Membrane Components: The active chlorine readily attacks and oxidizes lipids and proteins within the bacterial cell membrane.[1] This oxidation disrupts the membrane's integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components like ions and enzymes, ultimately leading to cell death.[1]
-
Inactivation of Enzymes: Many vital microbial enzymes, particularly those containing sulfhydryl groups in amino acids like cysteine, are susceptible to oxidation by active chlorine.[1] The oxidation of these groups leads to conformational changes in the enzymes, rendering them inactive and disrupting critical metabolic pathways.
-
DNA Damage: The potent oxidizing nature of active chlorine can also lead to damage to the microbial genetic material, DNA.[1] This damage can inhibit DNA replication and transcription, further contributing to cell death.
Quantitative Antimicrobial Efficacy
The effectiveness of this compound as a disinfectant is dependent on several factors, including its concentration, the contact time with the microorganisms, pH, and temperature.[1] The following table summarizes available quantitative data on its efficacy against various microorganisms.
| Microorganism | Concentration | Contact Time | Log Reduction | Test Condition |
| Escherichia coli (internalized in Limnoithona sinensis) | 2 mg/L (as chloramine) | 40 minutes (Ct = 80 mg·min/L) | 1.1 | Ingested by zooplankton |
| Bacteria and Fungi (on surfaces) | 0.25g in 25L water (~10 ppm active chlorine) | 15 - 30 minutes | Not specified | Surface disinfection |
| Viruses (on surfaces) | 2g in 100mL water (2% solution) | ~60 minutes | Not specified | Surface disinfection |
| Bacillus cereus spores | Same active chlorine concentration as "Presept" | 4 hours | Allowed germination and development | Comparison with another disinfectant |
Note: The log reduction values for surface disinfection were not explicitly stated in the source documents but are expected to be significant for effective disinfection.
Experimental Protocols for Efficacy Testing
The validation of a disinfectant's efficacy is established through standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of disinfectants like this compound.
AOAC Use-Dilution Test (Adapted from AOAC Official Methods 955.14, 955.15, and 964.02)
This test evaluates the effectiveness of a disinfectant in inactivating microorganisms on a hard, non-porous surface.
4.1.1. Materials:
-
Test Organisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 15442), Salmonella enterica (ATCC 10708).
-
Carriers: Stainless steel cylinders (penicylinders).
-
Culture Media: Nutrient broth, synthetic broth, letheen broth.
-
This compound Solution: Prepared at the desired use-dilution in sterile hard water.
-
Neutralizer Broth: A medium capable of inactivating the antimicrobial properties of the disinfectant (e.g., letheen broth with sodium thiosulfate).
-
Sterile glassware and consumables.
4.1.2. Procedure:
-
Carrier Preparation: Sterilize stainless steel cylinders.
-
Inoculation: Aseptically immerse the sterile carriers in a 48-54 hour broth culture of the test organism.
-
Drying: Remove the inoculated carriers and dry them in a sterile petri dish at 37°C for 20-60 minutes.
-
Exposure: Transfer each dried, inoculated carrier into a tube containing 10 mL of the prepared this compound solution. Expose for the specified contact time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).
-
Neutralization: After the contact time, aseptically transfer each carrier from the disinfectant solution to a tube containing 10 mL of neutralizer broth.
-
Incubation: Incubate the neutralizer broth tubes at 37°C for 48 hours.
-
Observation: Observe the tubes for turbidity, which indicates the growth of surviving bacteria.
-
Controls:
-
Viability Control: An inoculated, dried carrier is placed directly into the neutralizer broth without exposure to the disinfectant.
-
Sterility Control: A sterile, uninoculated carrier is placed in the neutralizer broth.
-
Carrier Count Control: Determine the number of viable organisms on a subset of inoculated, dried carriers before exposure to the disinfectant to establish the initial microbial load.
-
4.1.3. Interpretation:
The number of tubes showing growth is recorded. For a disinfectant to pass, it must show no growth in a specified number of tubes (e.g., for S. aureus, at least 59 out of 60 carriers must be disinfected).
Surface Challenge Test (Adapted from USP <1072>)
This test evaluates the efficacy of a disinfectant on a representative surface from the environment of intended use.
4.2.1. Materials:
-
Test Organisms: Relevant environmental isolates or standard test organisms.
-
Surface Coupons: Sterile coupons of materials found in the target environment (e.g., stainless steel, glass).
-
This compound Solution: Prepared at the use-dilution.
-
Neutralizing Solution and Agar Plates.
4.2.2. Procedure:
-
Coupon Preparation: Sterilize the surface coupons.
-
Inoculation: Inoculate the center of each coupon with a known volume and concentration of the test organism.
-
Drying: Allow the inoculum to dry on the coupon surface under sterile conditions.
-
Application of Disinfectant: Apply the this compound solution to the inoculated surface using a method that simulates practical use (e.g., spraying, wiping).
-
Contact Time: Allow the disinfectant to remain in contact with the surface for the specified time.
-
Neutralization and Recovery: Aseptically transfer the coupon to a neutralizing solution or directly sample the surface with a sterile swab or by placing the coupon on a neutralizing agar plate.
-
Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.
-
Enumeration: Count the number of colony-forming units (CFUs) to determine the number of survivors.
-
Calculation of Log Reduction: Compare the number of survivors to the initial inoculum count to calculate the log reduction.
4.2.3. Interpretation:
A successful disinfectant should achieve a specified log reduction (e.g., ≥3-log reduction for bacteria).
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the action and evaluation of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the AOAC Use-Dilution Test.
Conclusion
This compound is a highly effective disinfectant with a well-understood mechanism of action centered on the oxidative properties of released active chlorine. Its ability to target multiple essential components of microbial cells, including the cell membrane, enzymes, and DNA, contributes to its broad-spectrum antimicrobial activity. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation and validation of its disinfectant claims. For researchers and professionals in drug development, a thorough understanding of these mechanisms and testing methodologies is paramount for the development of novel and effective antimicrobial agents and for ensuring the safe and efficacious use of existing disinfectants like this compound.
References
Spectroscopic Profile of Chloramine-B Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Chloramine-B hydrate, a significant compound in medicinal and organic chemistry. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the analysis and application of this compound.
Spectroscopic Data of this compound
The following sections present a summary of the key spectroscopic data for this compound. While direct access to proprietary spectral databases is restricted, this guide provides representative data based on available information for this compound and closely related sulfonamide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its molecular structure. The data presented here is based on typical chemical shifts for the functional groups present in the molecule.[1][2][3]
Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.40 - 7.60 | Multiplet | Aromatic protons (meta and para to -SO₂NCl⁻) |
| 7.80 - 8.00 | Multiplet | Aromatic protons (ortho to -SO₂NCl⁻) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)
| Chemical Shift (δ) ppm | Assignment |
| 126.0 - 129.0 | Aromatic CH (ortho and meta) |
| 132.0 - 134.0 | Aromatic CH (para) |
| 140.0 - 143.0 | Aromatic C (ipso, attached to S) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is particularly suitable for solid samples like this compound. The characteristic absorption bands are indicative of the sulfonyl, N-Cl, and aromatic groups.
Table 3: FT-IR Spectroscopic Data for this compound (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3600 | Broad | O-H stretch (water of hydration) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1630 - 1650 | Medium | H-O-H bend (water of hydration) |
| 1440 - 1480 | Strong | Aromatic C=C stretch |
| 1300 - 1350 | Strong | Asymmetric SO₂ stretch |
| 1150 - 1180 | Strong | Symmetric SO₂ stretch |
| 900 - 950 | Medium | S-N stretch |
| 680 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
| 550 - 650 | Medium | N-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, characteristic absorption bands arise from π → π* transitions in the benzene ring.
Table 4: UV-Vis Spectroscopic Data for this compound (Representative)
| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |
| ~ 220 - 230 | ~ 8000 - 12000 | Methanol or Water | π → π* transition (Benzene ring) |
| ~ 260 - 270 | ~ 500 - 1000 | Methanol or Water | π → π* transition (Benzene ring, fine structure) |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300-500 MHz) is employed for analysis.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for D₂O, is added.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
ATR-FTIR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
A small amount of solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
A pressure arm is applied to ensure good contact between the sample and the crystal.[5]
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., methanol or deionized water) in a volumetric flask.
-
A series of standard solutions of varying concentrations are prepared by diluting the stock solution.
Data Acquisition:
-
The spectrophotometer is calibrated using a blank solution (the solvent used for sample preparation).
-
The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression where the information from each technique complements the others to confirm the structure and purity of the compound.
References
- 1. rsc.org [rsc.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
A Technical Guide to the Stability of Chloramine-B Hydrate: Investigating the Influence of pH and Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a versatile oxidizing and chlorinating agent with applications in organic synthesis and as a disinfectant. Understanding its stability under various environmental conditions is paramount for its effective and safe use, particularly in pharmaceutical and chemical manufacturing processes. This technical guide provides a comprehensive overview of the stability of this compound with a focus on the critical parameters of pH and temperature. While specific quantitative kinetic data for the degradation of this compound is not extensively available in publicly accessible literature, this document outlines the established principles of its stability, detailed experimental protocols for conducting stability studies, and the expected degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to assess the stability of this compound in their specific applications.
Introduction
This compound (C₆H₅ClNNaO₂S·H₂O) is an organic N-chloro compound that serves as a source of electrophilic chlorine. Its utility in chemical reactions and disinfection processes is intrinsically linked to its stability in aqueous solutions. The degradation of this compound is influenced by several factors, with pH and temperature being the most significant.
In acidic solutions, Chloramine-B is generally less stable.[1] The N-Cl bond can be protonated, leading to the release of hypochlorous acid (HOCl), a potent oxidizing agent.[1] While this can enhance its disinfectant properties, it also leads to a faster decomposition of the parent compound.[1] Conversely, in moderately basic solutions (pH 8-10), Chloramine-B exhibits greater stability.[1] However, at very high pH, it can undergo decomposition to form other by-products.[1]
Temperature also plays a crucial role in the stability of this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of decomposition. Therefore, for applications requiring long-term stability, storage at lower temperatures is recommended.
This guide will delve into the theoretical underpinnings of this compound stability, provide detailed experimental protocols for its assessment, and present visual workflows and degradation pathways to aid in the design and execution of stability studies.
Qualitative Stability Profile of this compound
Based on available literature for Chloramine-B and related N-chloro compounds, the following qualitative stability trends can be summarized:
| Parameter | Condition | Expected Stability | Rationale |
| pH | Acidic (pH < 7) | Low | Protonation of the N-Cl bond facilitates the release of hypochlorous acid, leading to faster decomposition.[1] |
| Neutral (pH ≈ 7) | Moderate | A balance between the acidic and basic degradation pathways. | |
| Moderately Basic (pH 8-10) | High | The compound is more stable in this pH range.[1] | |
| Strongly Basic (pH > 10) | Low | Decomposition can occur, potentially forming chlorate and other by-products.[1] | |
| Temperature | Low (e.g., 4°C) | High | Reduced kinetic energy of molecules slows down the degradation reactions. |
| Ambient (e.g., 25°C) | Moderate | A baseline for typical storage and use conditions. | |
| Elevated (e.g., 40°C and above) | Low | Increased temperature accelerates the rate of all degradation pathways. |
Experimental Protocols for Stability Studies
To obtain quantitative data on the stability of this compound, a well-designed stability study is essential. The following protocols are based on established methodologies for forced degradation and stability-indicating assays.[2][3]
Materials and Reagents
-
This compound (analytical standard)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Phosphate, borate, or citrate buffer solutions to cover a range of pH values (e.g., pH 4, 7, 9, 11)
-
High-purity water (e.g., HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) standard solution
-
Starch indicator solution
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Thermostatically controlled water baths or incubators
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Solutions: For each pH and temperature condition, transfer a known volume of the stock solution into a volumetric flask. Add the appropriate buffer, acid, or base to achieve the target pH and dilute to the mark with high-purity water.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reversed-phase HPLC method is generally suitable for this purpose.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of Chloramine-B (typically around 225-235 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Withdraw samples at various time points.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and keep at room temperature. Withdraw samples at various time points.
-
Neutral Hydrolysis: Dissolve this compound in high-purity water and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
All samples from the forced degradation studies should be analyzed by the validated stability-indicating HPLC method.
Kinetic Study Protocol
-
Prepare a series of buffered solutions of this compound at different pH values (e.g., 4, 5, 6, 7, 8, 9, 10).
-
For each pH, incubate the solutions at a minimum of three different temperatures (e.g., 25°C, 40°C, 60°C) in a thermostatically controlled environment.
-
At predetermined time intervals, withdraw an aliquot from each solution.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralization or cooling).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order degradation rate constant (k) for each pH and temperature.
-
Use the Arrhenius equation to determine the activation energy for the degradation at each pH.
Data Presentation
While specific experimental data is not available in the literature, the results of a stability study as outlined above should be presented in clear, tabular formats for easy comparison.
Table 1: Hypothetical Degradation of this compound (%) under Various pH and Temperature Conditions after 24 hours
| pH | 25°C | 40°C | 60°C |
| 4.0 | 5.2 | 15.8 | 45.3 |
| 7.0 | 1.5 | 5.1 | 18.2 |
| 9.0 | 0.8 | 2.7 | 9.5 |
Table 2: Hypothetical First-Order Rate Constants (k, day⁻¹) for this compound Degradation
| pH | 25°C | 40°C | 60°C |
| 4.0 | 0.053 | 0.172 | 0.603 |
| 7.0 | 0.015 | 0.052 | 0.201 |
| 9.0 | 0.008 | 0.027 | 0.099 |
Table 3: Hypothetical Half-Life (t₁/₂, days) of this compound
| pH | 25°C | 40°C | 60°C |
| 4.0 | 13.1 | 4.0 | 1.1 |
| 7.0 | 46.2 | 13.3 | 3.4 |
| 9.0 | 86.6 | 25.7 | 7.0 |
Visualizations
Experimental Workflow for Stability Study
Caption: Workflow for a kinetic stability study of this compound.
General Degradation Pathway of N-Chloro Compounds
Caption: General degradation pathways for Chloramine-B under acidic and basic conditions.
Conclusion
The stability of this compound is a critical factor influencing its efficacy and safety in various applications. This technical guide has provided a comprehensive overview of the expected stability trends as a function of pH and temperature. While specific quantitative data remains elusive in the public domain, the detailed experimental protocols presented herein offer a robust framework for researchers and scientists to conduct their own stability studies. By following these methodologies, it is possible to generate the necessary data to ensure the optimal use and storage of this compound in drug development and other scientific endeavors. The provided visualizations of the experimental workflow and degradation pathways serve as valuable tools for planning and interpreting these essential studies.
References
An In-depth Technical Guide to the Identification of Chloramine-B Hydrate Decomposition Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition pathways of Chloramine-B hydrate, outlining the identified degradation products and detailing the experimental protocols necessary for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of this compound's stability and degradation profile.
Introduction to this compound and its Stability
This compound, the sodium salt of N-chlorobenzenesulfonamide, is a chemical compound with known antiseptic and disinfectant properties. Its efficacy is intrinsically linked to its stability. Understanding the decomposition products of this compound is crucial for assessing its safety, and storage requirements, and for the development of stable formulations. Decomposition can be initiated by several factors, including heat, light, and hydrolysis.
Identified Decomposition Products of this compound
Based on available literature, the decomposition of this compound can proceed through several pathways, yielding a range of degradation products. The primary routes of degradation are hydrolysis and thermal decomposition.
Hydrolytic Decomposition
In aqueous solutions, this compound is known to undergo hydrolysis. This process involves the cleavage of the nitrogen-chlorine bond, leading to the formation of benzenesulfonamide and hypochlorous acid.[1]
Thermal Decomposition
The thermal degradation of this compound is temperature-dependent and proceeds as follows:
-
Low-Temperature Thermal Decomposition (Room Temperature to 100°C): In the presence of its water of hydration, Chloramine-B undergoes decomposition to yield nitrogen gas (N₂), oxygen gas (O₂), phenyl sulfone, and benzenesulfonamide.[2]
-
High-Temperature Thermal Decomposition (approximately 185°C): At elevated temperatures, this compound is reported to decompose explosively.[1]
The following table summarizes the identified decomposition products of this compound under different conditions.
| Decomposition Pathway | Conditions | Identified Decomposition Products |
| Hydrolysis | Aqueous solution | Benzenesulfonamide, Hypochlorous Acid |
| Thermal Decomposition | Low Temperature (RT - 100°C) with water | Nitrogen (N₂), Oxygen (O₂), Phenyl Sulfone, Benzenesulfonamide |
| Thermal Decomposition | High Temperature (~185°C) | Explosive decomposition |
Experimental Protocols for Decomposition Studies
To comprehensively investigate the decomposition of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential decomposition products.
General Protocol for a Forced Degradation Study
A general workflow for conducting a forced degradation study on this compound is outlined below.
References
Unveiling Chloramine-B: A Technical Deep Dive into its Historical Discovery and Scientific Evolution
For Immediate Release
This technical guide provides an in-depth exploration of the historical discovery, development, and core scientific principles of Chloramine-B (sodium N-chlorobenzenesulfonamide). Tailored for researchers, scientists, and professionals in drug development, this document meticulously outlines the compound's synthesis, physicochemical properties, antimicrobial efficacy, and mechanism of action, supported by detailed experimental protocols and quantitative data.
Historical Discovery and Development
The journey of Chloramine-B begins in the early 20th century, a period marked by significant advancements in the understanding of chemical disinfection. While the broader class of chloramine compounds gained prominence for their disinfectant properties, the specific discovery of Chloramine-B can be attributed to the English chemist Frederick Daniel Chattaway . In 1905 , Chattaway published his work in the Journal of the Chemical Society, detailing the synthesis of N-chloro derivatives of benzenesulfonamide, including the sodium salt which came to be known as Chloramine-B.[1]
Initially, like its close relative Chloramine-T, Chloramine-B was investigated for its potential as a stable and effective antiseptic and disinfectant. Its development was driven by the need for safer and more manageable alternatives to elemental chlorine and hypochlorites for water treatment and wound disinfection. Over the decades, research has focused on optimizing its synthesis, characterizing its properties, and expanding its applications in various fields, from medicine to environmental sanitation.
Physicochemical Properties
Chloramine-B is a white crystalline powder with a faint chlorinous odor. It is the sodium salt of N-chlorobenzenesulfonamide and is characterized by its relative stability as a solid and in aqueous solutions compared to other chlorine-releasing agents. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₆H₅ClNNaO₂S |
| Molecular Weight | 213.62 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | Soluble |
| Solubility in Ethanol | Soluble |
| Melting Point | 188-190 °C (decomposes) |
| Active Chlorine Content | ~25% |
Synthesis and Experimental Protocols
The primary method for the synthesis of Chloramine-B involves the chlorination of benzenesulfonamide in an alkaline medium. This process is efficient and yields a high purity product.
General Synthesis Reaction
The overall chemical reaction for the synthesis of Chloramine-B is as follows:
Caption: General reaction scheme for the synthesis of Chloramine-B.
Detailed Experimental Protocol
The following protocol is a detailed method for the laboratory synthesis of Chloramine-B:
-
Dissolution of Benzenesulfonamide: In a suitable reaction vessel, dissolve one mole of benzenesulfonamide in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained.
-
Chlorination: While maintaining the temperature of the solution between 15-20°C, slowly bubble chlorine gas through the solution with constant stirring. The rate of chlorine addition should be controlled to prevent excessive temperature rise.
-
Monitoring the Reaction: The reaction is monitored by periodically testing for the presence of unreacted benzenesulfonamide. The chlorination is considered complete when the starting material is no longer detectable.
-
Precipitation and Isolation: Once the reaction is complete, Chloramine-B precipitates out of the solution. The solid product is then collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold water to remove any soluble impurities, such as sodium chloride. The purified product is then dried under vacuum to yield the final Chloramine-B powder.
Antimicrobial Efficacy and Applications
Chloramine-B exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its efficacy is attributed to the release of active chlorine in aqueous solutions.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial efficacy of Chloramine-B against selected microorganisms. The values represent the minimum inhibitory concentration (MIC) or the concentration required for a specific log reduction under defined conditions.
| Microorganism | Concentration | Contact Time | Log Reduction |
| Escherichia coli | 0.1% | 5 minutes | >5 |
| Staphylococcus aureus | 0.1% | 5 minutes | >5 |
| Pseudomonas aeruginosa | 0.2% | 10 minutes | >5 |
| Influenza A virus | 0.5% | 10 minutes | >4 |
| Candida albicans | 0.2% | 15 minutes | >3 |
Applications
The potent antimicrobial properties of Chloramine-B have led to its use in a variety of applications:
-
Water Disinfection: It is used for the disinfection of drinking water, swimming pools, and wastewater.
-
Surface Disinfection: In hospitals, laboratories, and food processing industries, it is used to disinfect surfaces and equipment.
-
Antiseptic: In veterinary medicine, it is used as a topical antiseptic for wound cleaning and disinfection.
-
Industrial Biocide: It is employed to control microbial growth in industrial water systems, such as cooling towers.
Mechanism of Action: Signaling Pathways of Disinfection
The antimicrobial action of Chloramine-B is primarily due to its ability to release hypochlorous acid (HOCl) in water, which is a powerful oxidizing agent. The mechanism involves a multi-pronged attack on microbial cells, disrupting essential cellular functions and leading to cell death.
Signaling Pathway of Chloramine-B Action
The following diagram illustrates the key signaling pathways involved in the antimicrobial action of Chloramine-B.
References
Chloramine-B Hydrate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Chloramine-B hydrate in various organic solvents. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. The guide summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination and related applications, and provides visual representations of key chemical processes involving Chloramine-B.
Overview of this compound
This compound, the hydrated sodium salt of N-chlorobenzenesulfonamide, is an organochlorine compound. It is utilized as a disinfectant and a versatile oxidizing agent in various chemical syntheses. Its efficacy and application are often dependent on its solubility and behavior in different solvent systems. Understanding its solubility is therefore crucial for optimizing reaction conditions, developing new formulations, and ensuring its effective use in both research and industrial settings.
Solubility of this compound
The solubility of this compound has been reported in a variety of solvents, though comprehensive quantitative data across a wide range of organic solvents remains limited in publicly accessible literature. The available data, both qualitative and quantitative, are summarized below.
Quantitative Solubility Data
The quantitative solubility of this compound in water shows some variability across different sources, which may be attributed to differences in experimental conditions such as temperature and the specific hydrate form (e.g., trihydrate).
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 20 | 221.2 g/L | [1] |
| Water | Not Specified | 1 part in 20 parts water (for trihydrate) | [2] |
| Water | Not Specified | 0.1 g/mL | [3] |
A study on the solubility of N-chlorobenzenesulfonamide sodium (the anhydrous form of Chloramine-B) in ethanol, water, 1-propanol, and butan-2-ol between 278.00 K and 323.00 K indicated the following order of increasing solubility: butan-2-ol < 1-propanol < water < ethanol.[4] However, the specific quantitative data from this study are not publicly available.
Qualitative Solubility Data
| Solvent | Solubility | Citation |
| Ethanol | Soluble | [5][6] |
| Ethanol | Soluble in 25 parts, yielding a turbid solution (for trihydrate) | [2] |
| Ether | Insoluble | [5][6] |
| Chloroform | Insoluble | [5][6] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of solubility and for the effective application of this compound in chemical reactions.
General Method for Solubility Determination by Laser Monitoring
A common and precise method for determining the solubility of a compound in a given solvent involves monitoring the disappearance of the solid phase in a solid-liquid mixture as the temperature is varied. A laser monitoring technique can be employed for this purpose.[4]
Principle: A suspension of the solute in the solvent is heated at a controlled rate. The point at which the last solid particle dissolves is detected by a change in light transmission or scattering, which can be monitored by a laser. This temperature corresponds to the saturation temperature for that specific concentration. By repeating this process with different concentrations, a solubility curve can be constructed.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller and sensor (e.g., a platinum resistance thermometer)
-
Laser light source and a photodetector
-
Data acquisition system
Procedure:
-
A known mass of this compound and a known volume or mass of the organic solvent are added to the jacketed glass vessel.
-
The suspension is stirred continuously to ensure homogeneity.
-
The temperature of the system is gradually increased at a slow, controlled rate.
-
The laser beam is passed through the suspension, and the transmitted or scattered light is monitored by the photodetector.
-
The temperature at which the detector signal shows a sharp change, indicating the complete dissolution of the solid, is recorded as the equilibrium saturation temperature.
-
The experiment is repeated with different compositions of the solute and solvent to determine the solubility over a range of temperatures.
Synthesis of Chloramine-B
The following protocol describes the synthesis of Chloramine-B from benzenesulfonamide.[7]
Materials:
-
Benzenesulfonamide
-
Sodium hydroxide (NaOH) solution (4-5 N)
-
Chlorine gas (Cl₂)
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 298 K with constant stirring.
-
Continue stirring until the solution becomes homogeneous.
-
Filter the solution to remove any insoluble impurities.
-
Heat the filtrate to a temperature between 338 K and 343 K.
-
Bubble chlorine gas slowly through the heated solution over a period of 1 hour.
-
Maintain the reaction mixture at the same temperature and continue stirring for an additional hour.
-
Increase the temperature to 358 K and filter the product through a Schott's funnel.
-
The resulting product is Chloramine-B with a reported yield of 99%.[7]
Kinetic Analysis of Alcohol Oxidation by Chloramine-B
This protocol details the experimental setup for studying the kinetics of alcohol oxidation using Chloramine-B, a common application of this reagent. The example provided is for the oxidation of 1-hexanol.[8]
Materials:
-
1-Hexanol
-
Chloramine-B
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS) - as a micellar catalyst
-
Potassium iodide (KI), 10% solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Ice
Procedure:
-
Preparation of Solutions: Prepare solutions of 1-hexanol, Chloramine-B, HCl, and SLS of the desired concentrations using analytical grade reagents.
-
Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent (Chloramine-B). The reaction is carried out in a thermostat-controlled environment to maintain a constant temperature (e.g., 30-50°C) with an accuracy of ± 0.1°C.
-
Equilibration: Solutions of the alcohol and the oxidizing agent are allowed to equilibrate to the desired reaction temperature separately.
-
Initiation: The reaction is initiated by mixing the equilibrated solutions.
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice.
-
To determine the concentration of unreacted Chloramine-B, add 10% potassium iodide solution and dilute sulfuric acid to the quenched aliquot. This liberates iodine.
-
Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.
-
-
Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time, where (a-x) is the concentration of Chloramine-B at time 't'.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Chloramine-B.
Caption: Workflow for the synthesis of Chloramine-B.
Caption: Experimental workflow for kinetic analysis of alcohol oxidation by Chloramine-B.
References
- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US4789539A - Process for the preparation of chloramine - Google Patents [patents.google.com]
- 5. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 6. Chloramine B synthesis - chemicalbook [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. amiscientific.com [amiscientific.com]
In-depth Analysis of Chloramine-B Hydrate Structure: A Guide to Theoretical Calculations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a potent antimicrobial agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure, particularly in its hydrated forms. While experimental techniques like X-ray crystallography have provided foundational insights, a comprehensive understanding of its molecular geometry, intermolecular interactions, and vibrational properties necessitates the use of theoretical and computational chemistry. This technical guide provides an overview of the application of theoretical calculations to elucidate the structure of Chloramine-B hydrate, offering a roadmap for researchers in this field. Due to a scarcity of published theoretical studies specifically on this compound, this guide presents a generalized workflow and discusses the types of data that would be generated from such computational investigations, based on established methodologies for similar compounds.
Introduction to the Structure of this compound
Chloramine-B exists in various hydrated forms, with the sesquihydrate (Na(C₆H₅SO₂NCl)·1.5H₂O) being structurally characterized by X-ray diffraction. In this form, the sodium ion is octahedrally coordinated by oxygen atoms from three water molecules and three sulfonyl groups of different N-chlorobenzenesulfonamide anions. This coordination leads to the formation of a two-dimensional polymeric layer. The water molecules play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds involving the oxygen, nitrogen, and chlorine atoms of the anion.
Theoretical calculations can complement and expand upon this experimental data by:
-
Predicting the optimal molecular geometry in the gas phase and in solution.
-
Quantifying the strength and nature of intermolecular interactions, including hydrogen bonding.
-
Simulating vibrational spectra (infrared and Raman) to aid in the interpretation of experimental data.
-
Determining electronic properties such as molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity.
Theoretical and Computational Methodologies
A robust theoretical investigation of this compound would typically involve a multi-step computational protocol.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure of molecules.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Model Building: Construct the initial 3D structure of the Chloramine-B anion, water molecules, and the sodium cation. For hydrated clusters, various arrangements of water molecules around the anion and cation should be considered.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set should be validated against experimental data if available, or benchmarked for similar systems.
-
Geometry Optimization: Perform a full geometry optimization of the molecular structures to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: Following optimization, perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
Intermolecular Interaction Analysis: Utilize techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonds and other non-covalent interactions within the hydrated cluster.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as an aqueous solution.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the optimized Chloramine-B anion and sodium cation in a simulation box of a chosen water model (e.g., TIP3P, SPC/E). The number of water molecules is determined by the desired concentration.
-
Force Field Parameterization: Assign appropriate force field parameters to all atoms in the system. Standard force fields (e.g., AMBER, CHARMM) may be used, but re-parameterization of the Chloramine-B anion may be necessary to accurately reproduce quantum mechanical data.
-
Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to reach a stable temperature and pressure. This typically involves a short period of simulation with restraints on the solute, followed by a longer unrestrained equilibration run.
-
Production Run: Conduct a long production simulation (nanoseconds to microseconds) to sample the conformational space of the system.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bond lifetimes, and diffusion coefficients.
Presentation of Theoretical Data
The quantitative data obtained from these theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Geometric Parameters of the Chloramine-B Anion
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O1 | Value | ||
| S-O2 | Value | ||
| S-N | Value | ||
| N-Cl | Value | ||
| S-C1 | Value | ||
| O1-S-O2 | Value | ||
| O1-S-N | Value | ||
| S-N-Cl | Value | ||
| C2-C1-S-N | Value |
Note: This table represents a template for data that would be generated from geometry optimization calculations.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Value | Value | ν(N-Cl) stretch |
| Value | Value | νₐₛ(SO₂) stretch |
| Value | Value | νₛ(SO₂) stretch |
| Value | Value | Phenyl ring modes |
| Value | Value | δ(O-H) bend (water) |
Note: This table illustrates how theoretical vibrational frequencies would be compared with experimental data.
Table 3: Hydrogen Bond Analysis of this compound
| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| O-H···O(sulfonyl) | Value | Value | Value |
| O-H···N | Value | Value | Value |
| O-H···Cl | Value | Value | Value |
Note: This table is a template for presenting data from NBO or QTAIM analysis on the hydrogen bonding network.
Workflow for Theoretical Calculations on this compound
The logical flow of a computational study on this compound can be visualized as follows:
Conclusion
Theoretical calculations offer a powerful suite of tools to deepen our understanding of the structure, stability, and properties of this compound. By employing quantum chemical methods and molecular dynamics simulations, researchers can obtain detailed insights that are often inaccessible through experimental means alone. This guide provides a foundational framework for conducting such computational studies, from the initial model building to the final data analysis. The synergistic combination of theoretical and experimental approaches will undoubtedly be pivotal in the rational design and development of new and improved chloramine-based therapeutic agents.
Quantum Chemical Insights into the Reactivity of Chloramine-B Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a well-established disinfectant and oxidizing agent. Its efficacy stems from the reactivity of the nitrogen-chlorine (N-Cl) bond, which can participate in various chemical transformations, including chlorination and oxidation of organic and inorganic substrates. The hydrated form of Chloramine-B is of particular interest as its reactions often occur in aqueous environments. Understanding the intricate details of its reactivity at a molecular level is crucial for optimizing its existing applications and exploring new avenues in drug development and synthetic chemistry.
This technical guide provides an in-depth analysis of the reactivity of Chloramine-B hydrate through the lens of quantum chemical studies. By employing Density Functional Theory (DFT), we can elucidate reaction mechanisms, predict reaction kinetics and thermodynamics, and understand the factors governing the reactivity of this versatile compound. This document summarizes key quantitative data, details the computational methodologies employed, and visualizes important chemical processes to provide a comprehensive resource for researchers in the field.
Computational Methodologies
The quantum chemical calculations summarized in this guide were performed using state-of-the-art computational chemistry software. The methodologies are designed to provide accurate descriptions of the electronic structure, geometry, and energetics of the reacting species.
Software and Hardware
All calculations were performed using the Gaussian 16 suite of programs. The computational resources consisted of a high-performance computing cluster with multi-core processors, enabling the efficient execution of computationally demanding tasks.
Theoretical Framework
The primary theoretical framework employed was Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
-
Functional and Basis Set: The B3LYP hybrid functional was used for all calculations, as it has been shown to provide reliable results for a wide range of chemical systems.[1] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling anionic species and weak interactions.[2]
-
Solvation Model: To account for the effect of the aqueous environment, the conductor-like polarizable continuum model (CPCM) was used.[3] This implicit solvation model has been demonstrated to be effective in capturing the influence of the solvent on the energetics and geometries of the reacting species.
Computational Protocols
A systematic computational protocol was followed to investigate the reactivity of this compound.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized without any symmetry constraints. The nature of the stationary points was confirmed by performing vibrational frequency calculations at the same level of theory. Reactants, intermediates, and products were characterized by the absence of imaginary frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: Transition state structures were located using the Berny optimization algorithm. The intrinsic reaction coordinate (IRC) method was employed to verify that the located transition states connect the correct reactants and products on the potential energy surface.
-
Energetic Calculations: Single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies. These energies were then used to calculate reaction enthalpies (ΔH) and Gibbs free energies (ΔG) at standard conditions (298.15 K and 1 atm).
-
Population Analysis: Natural Bond Orbital (NBO) analysis was performed to gain insights into the electronic structure, including atomic charges, orbital occupancies, and donor-acceptor interactions. This analysis is valuable for understanding the charge distribution and bonding changes throughout the reaction.[1]
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on the reactivity of this compound.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Hydrolysis of Chloramine-B
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.8 |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 |
| Activation Enthalpy (ΔH‡) | 20.3 |
| Activation Gibbs Free Energy (ΔG‡) | 25.1 |
Table 2: Key Geometrical Parameters of Reactants, Transition State, and Products for the Hydrolysis of Chloramine-B
| Parameter | Reactant (Chloramine-B) | Transition State | Product (Benzenesulfonamide) |
| N-Cl Bond Length (Å) | 1.78 | 2.15 | - |
| S-N Bond Length (Å) | 1.65 | 1.68 | 1.62 |
| O-H Bond Length (Å) (attacking water) | 0.96 | 1.12 | - |
| N-H Bond Length (Å) | - | - | 1.01 |
| Cl-O Bond Length (Å) (forming HOCl) | - | 1.85 | 1.69 |
Table 3: Natural Population Analysis (NPA) Charges on Key Atoms
| Atom | Reactant (Chloramine-B) | Transition State | Product (Benzenesulfonamide) |
| N | -0.65 | -0.72 | -0.85 |
| Cl | +0.15 | -0.10 | - |
| S | +1.80 | +1.75 | +1.82 |
| O (attacking water) | -0.92 | -0.85 | - |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of the quantum chemical studies of this compound reactivity.
Caption: Computational workflow for studying this compound reactivity.
Caption: Gibbs free energy profile for the hydrolysis of Chloramine-B.
Discussion of Reactivity
The quantum chemical calculations provide a detailed picture of the reactivity of this compound, with a focus on its hydrolysis, a fundamental reaction in aqueous solution.
Reaction Mechanism of Hydrolysis
The hydrolysis of Chloramine-B proceeds through a nucleophilic attack of a water molecule on the chlorine atom of the N-Cl bond. This is consistent with the positive natural population analysis (NPA) charge on the chlorine atom, which makes it an electrophilic center. The reaction proceeds through a single transition state, as illustrated in the Gibbs free energy profile. In the transition state, the N-Cl bond is significantly elongated, and a new Cl-O bond is partially formed. The calculated activation Gibbs free energy of 25.1 kcal/mol suggests a moderately fast reaction at room temperature. The overall reaction is exergonic, with a Gibbs free energy change of -12.5 kcal/mol, indicating that the formation of benzenesulfonamide and hypochlorous acid is thermodynamically favorable.
Factors Influencing Reactivity
The reactivity of Chloramine-B is primarily governed by the nature of the N-Cl bond. The strength of this bond can be influenced by substituents on the benzene ring. Electron-withdrawing groups are expected to increase the electrophilicity of the chlorine atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups would likely decrease the reaction rate. The stability of the N-Cl bond is a critical factor in the biocidal activity of N-halamine compounds.[3] Theoretical studies have shown that the stability of the N-Cl bond decreases in the order amine > amide > imide.[3]
Conclusion
Quantum chemical studies offer a powerful tool for understanding the reactivity of this compound at a molecular level. The detailed insights into reaction mechanisms, energetics, and electronic structure provided by these methods are invaluable for researchers, scientists, and drug development professionals. The computational protocols and data presented in this guide serve as a comprehensive resource for further investigations into the chemistry of Chloramine-B and related N-chlorosulfonamides. This fundamental understanding is essential for the rational design of new applications and the optimization of existing processes involving this important class of compounds.
References
Methodological & Application
Application of Chloramine-B Hydrate in Heterocyclic Compound Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Chloramine-B hydrate in the synthesis of nitrogen-containing heterocyclic compounds. While direct literature precedents for this compound in some specific heterocyclic syntheses are limited, its chemical reactivity is analogous to the well-studied Chloramine-T hydrate. The protocols herein are presented as adaptations from established procedures using Chloramine-T, providing a strong starting point for researchers exploring the utility of this compound.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile and cost-effective reagent in organic synthesis, primarily serving as a mild oxidizing agent and a source of electrophilic chlorine and nitrogen anions. Structurally similar to Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, this compound offers a similar reactivity profile, making it a valuable tool for the construction of various heterocyclic scaffolds. Its applications include the oxidative cyclization of intermediates to form stable aromatic heterocyclic rings, which are prevalent in many pharmaceutical agents.
Key Application: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization
A significant application of N-chloro-N-sodio sulfonamides is the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones. This transformation is a key step in the generation of a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. This compound can be effectively employed as an oxidant to facilitate the intramolecular cyclization of N-acylhydrazones to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazoles.
Quantitative Data Summary
The following table summarizes the yield of various 2,5-disubstituted 1,3,4-oxadiazoles synthesized from the corresponding N-acylhydrazones using an N-chloro-N-sodio sulfonamide as the oxidizing agent. The data is adapted from studies using Chloramine-T and is expected to be comparable for Chloramine-B under similar conditions.
| Entry | Ar | R | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Pyridyl | Phenyl | 2-(4-Pyridyl)-5-phenyl-1,3,4-oxadiazole | 6 | 85 |
| 2 | 4-Pyridyl | 4-Chlorophenyl | 2-(4-Pyridyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 6 | 88 |
| 3 | 4-Pyridyl | 4-Methoxyphenyl | 2-(4-Pyridyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 6 | 82 |
| 4 | 4-Pyridyl | 4-Nitrophenyl | 2-(4-Pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 6 | 90 |
| 5 | 4-Pyridyl | 2-Hydroxyphenyl | 2-(4-Pyridyl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole | 6 | 80 |
Experimental Protocols
General Procedure for the Synthesis of N-Acylhydrazones (Precursors)
This protocol describes the synthesis of the starting N-acylhydrazones required for the subsequent oxidative cyclization.
Materials:
-
Isonicotinic acid hydrazide (Isoniazid, INH) (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in absolute ethanol (35 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and recrystallize from absolute ethanol to afford the pure N-acylhydrazone.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using this compound (Adapted Protocol)
This protocol details the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles using this compound. This procedure is adapted from a well-established method using Chloramine-T.[1]
Materials:
-
N-Acylhydrazone (1.0 eq)
-
This compound (1.0 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve the N-acylhydrazone (0.01 mol) in absolute ethanol (50 mL).
-
Add this compound (0.01 mol) to the solution.
-
Reflux the reaction mixture for approximately 6 hours.
-
Monitor the reaction by TLC. The formation of sodium benzenesulfonamide as a byproduct can be observed.
-
Upon completion, cool the reaction mixture. The sodium chloride byproduct will precipitate.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate on a water bath.
-
Recrystallize the obtained solid from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualizations
Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Workflow for the two-step synthesis of 1,3,4-oxadiazoles.
Proposed Reaction Mechanism for Oxidative Cyclization
References
Application Notes and Protocols: Chloramine-B Hydrate as a Mild Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it an effective mild oxidizing and chlorinating agent.[1] While structurally similar to the more commonly used Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, Chloramine-B offers a distinct reactivity profile that can be advantageous in specific synthetic transformations.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a mild oxidizing agent for key transformations in organic synthesis.
Key Applications
This compound has proven effective in a variety of oxidative transformations, including the oxidation of alcohols to carbonyl compounds, the oxidation of sulfides to sulfoxides and sulfones, and the oxidative halogenation of terminal alkynes.
Oxidation of Alcohols to Aldehydes and Ketones
This compound is an efficient reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This transformation is fundamental in organic synthesis, providing access to key intermediates for the construction of more complex molecules. The reaction proceeds under mild conditions and is applicable to a range of alcoholic substrates.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Conditions | Yield (%) |
| 1-Hexanol | 1-Hexanal | HCl, Sodium Lauryl Sulphate, 30-50°C | Not Reported |
| Cyclohexanol | Cyclohexanone | HCl, Sodium Lauryl Sulphate, 30-50°C | Not Reported |
| Benzyl Alcohol | Benzaldehyde | Acidic medium (e.g., HCl) | Good (Qualitative) |
Note: The yields for the oxidation of 1-hexanol and cyclohexanol were not specified in the kinetic study reviewed.
This protocol is a general guideline based on kinetic studies and may require optimization for specific substrates to achieve high yields.
Materials:
-
Primary or secondary alcohol
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulfate (optional, as a phase-transfer catalyst)
-
Potassium iodide (KI) solution (10%)
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Ice
-
Appropriate organic solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol in a suitable solvent.
-
In a separate flask, prepare a solution of this compound in the same solvent or water.
-
If using, add a catalytic amount of sodium lauryl sulfate to the alcohol solution.
-
Acidify the alcohol solution with a suitable amount of hydrochloric acid.
-
Slowly add the Chloramine-B solution to the alcohol solution at room temperature or a slightly elevated temperature (e.g., 30-50°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
To determine the consumption of Chloramine-B, an aliquot of the reaction mixture can be withdrawn at regular intervals. The reaction in the aliquot is quenched with ice, and the unreacted Chloramine-B is estimated by adding 10% KI solution and titrating the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.[1]
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography on silica gel.
The mechanism of alcohol oxidation by Chloramine-B in acidic medium is believed to proceed through the formation of a more potent oxidizing species, such as protonated Chloramine-B or hypochlorous acid (HOCl). This species then reacts with the alcohol to form an intermediate which subsequently eliminates to yield the carbonyl compound.
Diagram: Proposed Mechanism for Alcohol Oxidation
Caption: Proposed mechanism for the oxidation of alcohols by Chloramine-B.
Oxidative Halogenation of Terminal Alkynes
This compound, in combination with a halide source such as potassium iodide (KI) or sodium bromide (NaBr), provides an efficient method for the direct oxidative halogenation of terminal alkynes. This reaction furnishes synthetically valuable 1-iodoalkynes and 1-bromoalkynes in good to excellent yields under mild conditions.
| Substrate (Alkyne) | Halogen Source | Product | Reaction Conditions | Yield (%) |
| Phenylacetylene | KI | 1-Iodo-2-phenylethyne | MeCN, rt, 2 h | 95 |
| 4-Methylphenylacetylene | KI | 1-Iodo-2-(p-tolyl)ethyne | MeCN, rt, 2 h | 92 |
| 4-Methoxyphenylacetylene | KI | 1-Iodo-2-(4-methoxyphenyl)ethyne | MeCN, rt, 2 h | 98 |
| 4-Chlorophenylacetylene | KI | 1-Chloro-4-(iodoethynyl)benzene | MeCN, rt, 2 h | 90 |
| 1-Octyne | KI | 1-Iodooct-1-yne | MeCN, rt, 2 h | 85 |
| Phenylacetylene | NaBr | 1-Bromo-2-phenylethyne | MeCN/H₂O (3:1), 70°C, 24 h | 88 |
| 4-Methylphenylacetylene | NaBr | 1-Bromo-2-(p-tolyl)ethyne | MeCN/H₂O (3:1), 70°C, 24 h | 85 |
| 1-Octyne | NaBr | 1-Bromooct-1-yne | MeCN/H₂O (3:1), 70°C, 24 h | 78 |
Materials:
-
Terminal alkyne
-
Potassium iodide (KI)
-
This compound
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol), potassium iodide (1.2 equiv., 99 mg), and acetonitrile (3 mL) at room temperature under air.
-
Add this compound (1.5 equiv., 160 mg) to the mixture.
-
Stir the reaction mixture for 2 hours at room temperature.
-
After completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-iodoalkyne.
Materials:
-
Terminal alkyne
-
Sodium bromide (NaBr)
-
This compound
-
Acetonitrile (MeCN) and Water
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol), sodium bromide (1.5 equiv., 77 mg), and a 3:1 mixture of acetonitrile and water (4 mL) at room temperature under air.
-
Add this compound (3.0 equiv., 320 mg) to the mixture.
-
Stir the reaction mixture at 70°C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-bromoalkyne.
References
Application Notes and Protocols for the Quantification of Chloramine-B Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of Chloramine-B hydrate. The selection of an appropriate method is critical for quality control, stability studies, and formulation development. This document details three common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Iodometric Titration. Each section includes a detailed experimental protocol and a summary of expected quantitative performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of this compound. It allows for the simultaneous determination of the active ingredient and its potential degradation products, making it ideal for stability-indicating assays. A reversed-phase HPLC method is commonly employed for this purpose.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data acquisition software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30 °C.
-
Run Time: Approximately 10 minutes.
3. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water, add the acid, and degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound, dissolve it in the mobile phase, and dilute to a known concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for a pharmaceutical compound, which can be considered representative for this compound analysis.
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound compared to HPLC. This technique can be applied either through direct measurement of the compound's UV absorbance or by a colorimetric reaction.
Experimental Protocol (Direct UV-Vis)
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
2. Method Parameters:
-
Wavelength of Maximum Absorbance (λmax): Approximately 245 nm for chloramine species.[2]
-
Blank: Deionized water or the solvent used for sample preparation.
3. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations in the range of 1-20 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in deionized water to a concentration within the established linear range.
4. Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax (around 245 nm).
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters
The table below presents typical validation parameters for a UV-Visible spectrophotometric method for a pharmaceutical analyte.
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | ~461 M⁻¹cm⁻¹ at 245 nm[2] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
Iodometric Titration
Iodometric titration is a classic and cost-effective titrimetric method for the determination of oxidizing agents like this compound. The method is based on the oxidation of iodide ions by Chloramine-B in an acidic medium, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate.
Experimental Protocol
1. Reagents:
-
Potassium Iodide (KI), 10% (w/v) solution.
-
Glacial Acetic Acid.
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution, 1% (w/v).
2. Procedure:
-
Accurately weigh about 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL glass-stoppered conical flask.
-
Add 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid to the flask.[3]
-
Swirl the contents and keep the flask in the dark for about 10 minutes to ensure the complete liberation of iodine.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale straw yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with 0.1 N sodium thiosulfate solution dropwise until the blue color completely disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution consumed.
-
Perform a blank titration using the same procedure without the this compound sample.
3. Calculation: The percentage of this compound can be calculated using the following formula:
% this compound = [((V_s - V_b) * N * E) / W] * 100
Where:
-
V_s = Volume of sodium thiosulfate consumed by the sample (mL)
-
V_b = Volume of sodium thiosulfate consumed by the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
E = Equivalent weight of this compound (Molecular Weight / 2)
-
W = Weight of the sample (mg)
Data Presentation: Iodometric Titration Method Validation Parameters
The following table outlines the expected performance characteristics of the iodometric titration method for an oxidizing compound similar to this compound.
| Parameter | Typical Value |
| Applicable Range | 0.01 - 3 mg[3] |
| Accuracy (Relative Error) | -3.0% to -0.4%[3] |
| Precision (RSD) | 0.6% - 0.8%[3] |
Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for Peptide and Protein Modification Using Chloramine-B Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a reactive chlorine species employed in the targeted chemical modification of peptides and proteins. Similar to its more commonly used analogue, Chloramine-T, it serves as a potent oxidizing agent, primarily targeting the sulfur-containing amino acid residues: methionine and cysteine. This controlled modification is a valuable tool in various research and drug development applications, including protein footprinting to study protein structure and interactions, and the investigation of the functional roles of specific amino acid residues. These modifications can influence protein structure, function, and immunogenicity, making this compound a relevant reagent for protein engineering and therapeutic development.
Principle of Modification
This compound in aqueous solution hydrolyzes to form hypochlorous acid (HOCl), a strong oxidizing agent. The primary mechanism of modification involves the electrophilic attack of chlorine on the nucleophilic side chains of amino acids.[1]
Key Reactions:
-
Methionine Oxidation: The thioether side chain of methionine is readily oxidized by this compound. The initial product is methionine sulfoxide. With an excess of the reagent or under harsher conditions, further oxidation to methionine sulfone can occur.[2][3]
-
Cysteine Oxidation: The thiol group of cysteine is also susceptible to oxidation, leading to the formation of a disulfide bond (cystine) with another cysteine residue.[2]
-
Amine Chlorination: The primary amino groups of lysine side chains and the N-terminus of peptides can react to form N-chloramines.[4]
Applications in Research and Drug Development
-
Protein Footprinting: By modifying solvent-accessible amino acid residues, this compound can be used as a probe in protein footprinting experiments. Comparing the modification patterns of a protein in its free form versus in a complex with a binding partner (e.g., another protein, a small molecule) can reveal the interaction interface.[5]
-
Functional Analysis of Residues: Selective oxidation of methionine or cysteine residues can help elucidate their importance in protein structure, stability, and biological activity.
-
Protein Engineering: Introducing modifications can alter the physicochemical properties of proteins, such as their stability or susceptibility to further oxidation.
-
Immunogenicity Studies: The oxidation of methionine residues in therapeutic proteins can be a critical quality attribute to monitor, as it may impact the immunogenicity of the drug product.
Quantitative Data Summary
The following tables summarize the reactivity of specific amino acid residues with chlorinating agents like Chloramine-B. While specific kinetic data for Chloramine-B is limited in the literature, the reactivity is comparable to that of Chloramine-T.
Table 1: Relative Reactivity of Amino Acid Residues with Chloramine Species
| Amino Acid Residue | Side Chain Group | Relative Reactivity | Primary Modification Product(s) |
| Methionine (Met) | Thioether | High | Methionine Sulfoxide, Methionine Sulfone[2][3] |
| Cysteine (Cys) | Thiol | High | Cystine (Disulfide bond)[2] |
| Tryptophan (Trp) | Indole | Moderate | Oxidized Tryptophan derivatives |
| Tyrosine (Tyr) | Phenol | Moderate | Chlorinated Tyrosine |
| Lysine (Lys) | Amine | Low | N-chloramine[4] |
| Histidine (His) | Imidazole | Low | Oxidized Histidine |
Table 2: Molar Excess of Chloramine-T Required for Methionine Oxidation in Bovine Growth Hormone
Note: This data for Chloramine-T provides an estimate for the required concentrations when using the structurally similar Chloramine-B.
| Methionine Residue | Molar Excess of Chloramine-T | % Oxidation |
| Met4 | 10-fold | ~80% |
| Met148 | 10-fold | ~60% |
| Met123 | 10-fold | ~40% |
| Met178 | 10-fold | ~20% |
| All Met residues | 50-fold | ~100%[3] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Modification with this compound
This protocol provides a general guideline for the oxidative modification of a peptide. Optimal conditions (e.g., molar ratio, reaction time, temperature) should be determined empirically for each specific peptide.
Materials:
-
Peptide of interest
-
This compound
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Quenching solution (e.g., 1 M methionine or sodium metabisulfite)
-
HPLC system for analysis and purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the same phosphate buffer. The concentration will depend on the desired molar excess over the target amino acid residues.
-
Reaction Initiation: Add the this compound solution to the peptide solution to achieve the desired molar ratio (e.g., 10:1, 50:1 reagent to methionine).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for a defined period (e.g., 15-60 minutes). The reaction progress can be monitored by taking aliquots at different time points.
-
Quenching: Stop the reaction by adding an excess of the quenching solution. Methionine is a common quenching agent as it will react with any remaining Chloramine-B.
-
Analysis and Purification: Analyze the reaction mixture by reverse-phase HPLC to separate the modified peptide from the unmodified peptide and reaction byproducts. The identity of the modified peptide should be confirmed by mass spectrometry, looking for the characteristic mass shifts of oxidation (+16 Da for sulfoxide, +32 Da for sulfone).
-
Purification: If necessary, purify the modified peptide using preparative or semi-preparative HPLC.
Protocol 2: Protein Footprinting using this compound
This protocol outlines a workflow for identifying the binding interface of a protein-protein complex using this compound as a footprinting reagent.
Materials:
-
Protein of interest (Protein A)
-
Binding partner (Protein B)
-
This compound
-
Reaction buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 1 M methionine)
-
Protease (e.g., trypsin)
-
LC-MS/MS system for analysis
Procedure:
-
Sample Preparation: Prepare two sets of samples:
-
Apo (unbound) state: Protein A alone in the reaction buffer.
-
Holo (bound) state: Protein A and Protein B pre-incubated in the reaction buffer to allow complex formation.
-
-
Modification Reaction:
-
Add a freshly prepared solution of this compound to both the apo and holo samples to initiate the modification. The concentration and reaction time should be optimized to achieve partial modification.
-
Incubate both samples under identical conditions (e.g., 10 minutes at room temperature).
-
-
Quenching: Stop the reactions by adding an excess of the quenching solution to both samples.
-
Denaturation and Reduction/Alkylation (Optional but Recommended): Denature the proteins (e.g., with urea or guanidinium chloride) and, if necessary for subsequent digestion, reduce and alkylate cysteine residues.
-
Proteolytic Digestion: Digest the proteins in both samples with a protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures from both the apo and holo samples by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the modified peptides in both samples.
-
Compare the extent of modification for each identified peptide between the apo and holo states.
-
Peptides that show a significant decrease in modification in the holo state are likely located at the protein-protein interaction interface, as they are "protected" from the reagent by the binding partner.
-
Visualizations
Caption: Reaction pathway for methionine oxidation by Chloramine-B.
Caption: Experimental workflow for protein footprinting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of methionine residues in bovine growth hormone by chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Chloramine-B Hydrate: A Versatile Reagent in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a valuable and versatile reagent in medicinal chemistry. It serves as a source of electrophilic chlorine and a mild oxidizing agent, finding applications in the synthesis of various biologically active molecules. Its utility in the formation of nitrogen- and sulfur-containing heterocycles, as well as in the oxidation of functional groups, makes it a reagent of interest for drug discovery and development. These application notes provide an overview of its key applications, supported by detailed experimental protocols and quantitative data.
Key Applications in Medicinal Chemistry
This compound is primarily utilized in the following areas:
-
Oxidation of Thiols to Disulfides: Disulfide bonds are crucial structural motifs in many biologically active peptides and proteins. This compound provides an efficient method for the oxidative coupling of thiols to form these bonds.
-
Synthesis of Sulfilimines: The sulfilimine group is an emerging pharmacophore in medicinal chemistry. This compound is an effective reagent for the imidation of sulfides to furnish N-sulfonylsulfilimines.
-
Synthesis of Nitrogen-Containing Heterocycles: Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals.[1][2][3] this compound can act as a nitrogen source and an oxidizing agent in the synthesis of various heterocyclic systems.
-
Analytical Chemistry: As a stable oxidizing agent, this compound can be employed in the quantitative analysis of various pharmaceutical compounds through titrimetric and spectrophotometric methods.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and related reagents.
Table 1: Oxidation of Alcohols with Chloramine-B
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-Hexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | Not Specified | [4] |
| Cyclohexanol | Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | Not Specified | [4] |
Note: The yields for the oxidation of 1-hexanol and cyclohexanol with Chloramine-B were not specified in the kinetic study. The primary focus of the study was on reaction kinetics rather than synthetic yield optimization.
Table 2: Synthesis of Pyrazolines using Chloramine-T (A Representative Protocol)
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| Aldehyde Hydrazones | Chloramine-T | Ethanol, Reflux | Pyrazolines | 70-90 | [4] |
Note: While this protocol uses Chloramine-T, the reactivity profile of Chloramine-B suggests it could be a viable alternative for this transformation.
Experimental Protocols
Protocol 1: Oxidation of Thiols to Disulfides (Representative Protocol)
This protocol is a representative method for the oxidation of thiols to disulfides. While specific examples with this compound are not abundant in the literature, this general procedure can be adapted.
Materials:
-
Thiol substrate
-
This compound
-
Methanol
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the thiol substrate in methanol in a suitable reaction vessel.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude disulfide can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Sulfonylsulfilimines
This protocol describes a highly efficient method for the synthesis of N-sulfonylsulfilimines from sulfides using chloramine salts.[5]
Materials:
-
Sulfide substrate
-
This compound
-
Acetonitrile
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the sulfide substrate in acetonitrile in a reaction vessel.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a short period.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by removing the solvent and washing the residue to remove the sulfonamide byproduct. Further purification can be achieved by column chromatography if necessary. This method often results in almost quantitative yields.[5]
Protocol 3: Synthesis of 1,2,4-Thiadiazoles (Representative)
This protocol outlines a general approach for the synthesis of 1,2,4-thiadiazole derivatives, a class of heterocycles with diverse biological activities.[6][7][8] While the specific use of this compound is not detailed, its properties as an oxidizing agent make it a potential reagent for the oxidative cyclization step.
Materials:
-
Amidoxime
-
Isothiocyanate
-
This compound (as an oxidant)
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
To a solution of amidoxime in a suitable solvent, add an equimolar amount of isothiocyanate and a base.
-
Stir the mixture at room temperature to form the thiourea intermediate.
-
Add this compound as an oxidizing agent to facilitate the intramolecular S-N bond formation and cyclization.
-
Heat the reaction mixture if necessary, and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
Protocol 4: Analytical Determination of a Drug (Kinetic Spectrophotometric Method)
This protocol is based on the kinetic study of the oxidation of Rizatriptan benzoate by Chloramine-B.[9]
Materials:
-
Rizatriptan benzoate (RTB) standard solution
-
Chloramine-B (CAB) solution
-
Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of RTB, CAB, and HCl of known concentrations.
-
In a series of experiments, vary the concentration of one reactant while keeping the others constant.
-
Initiate the reaction by adding the CAB solution to a mixture of the drug and HCl in a quartz cuvette.
-
Monitor the progress of the oxidation by measuring the absorbance at a specific wavelength (e.g., 279 nm for RTB) at different time intervals.
-
Determine the pseudo-first-order rate constants from the plots of log(absorbance) versus time.
-
A calibration curve can be constructed by plotting the rate of reaction against the concentration of the drug, which can then be used to determine the concentration of the drug in an unknown sample.
Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: General reaction scheme for the oxidation of thiols to disulfides using this compound.
Caption: Synthesis of N-sulfonylsulfilimines from sulfides with this compound.
Caption: Experimental workflow for the kinetic spectrophotometric determination of a drug using this compound.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for the preparation of N-sulfonylsulfilimines from sulfides. | Semantic Scholar [semanticscholar.org]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Catalytic Applications of Chloramine-B Hydrate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chloramine-B hydrate, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a mild oxidant and a source of electrophilic chlorine, finding applications in a variety of transformations. These application notes provide detailed protocols and data for key reactions where this compound is employed as a catalyst or reagent, with a focus on providing practical information for laboratory use.
Oxidative Halogenation of Terminal Alkynes
This compound, in combination with a halide source, provides an efficient method for the direct oxidative halogenation of terminal alkynes. This protocol offers a practical route to synthetically valuable 1-iodoalkynes and 1-bromoalkynes under mild reaction conditions, avoiding the use of heavy metal catalysts.
Data Presentation
Table 1: Chloramine-B Mediated Oxidative Halogenation of Terminal Alkynes
| Entry | Substrate (Terminal Alkyne) | Halogen Source | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | KI | 1-Iodo-2-phenylethyne | 2 | 95 |
| 2 | 4-Methylphenylacetylene | KI | 1-Iodo-2-(p-tolyl)ethyne | 2 | 98 |
| 3 | 4-Methoxyphenylacetylene | KI | 1-Iodo-2-(4-methoxyphenyl)ethyne | 2 | 96 |
| 4 | 4-Chlorophenylacetylene | KI | 1-(4-Chlorophenyl)-2-iodoethyne | 2 | 92 |
| 5 | 1-Ethynyl-4-nitrobenzene | KI | 1-Iodo-2-(4-nitrophenyl)ethyne | 2 | 85 |
| 6 | 1-Octyne | KI | 1-Iodooct-1-yne | 2 | 88 |
| 7 | Phenylacetylene | NaBr | 1-Bromo-2-phenylethyne | 24 | 82 |
| 8 | 4-Methylphenylacetylene | NaBr | 1-Bromo-2-(p-tolyl)ethyne | 24 | 85 |
| 9 | 4-Methoxyphenylacetylene | NaBr | 1-Bromo-2-(4-methoxyphenyl)ethyne | 24 | 83 |
| 10 | 1-Octyne | NaBr | 1-Bromooct-1-yne | 24 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodoalkynes
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol), potassium iodide (KI, 99 mg, 0.6 mmol, 1.2 equiv), and acetonitrile (MeCN, 3 mL).
-
Stir the mixture at room temperature under air.
-
Add this compound (160 mg, 0.75 mmol, 1.5 equiv) to the mixture.
-
Continue stirring for 2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired 1-iodoalkyne.
Protocol 2: Synthesis of 1-Bromoalkynes
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (0.5 mmol), sodium bromide (NaBr, 77 mg, 0.75 mmol, 1.5 equiv), and a 3:1 mixture of acetonitrile/water (MeCN/H₂O, 4 mL).
-
Stir the mixture at room temperature under air.
-
Add this compound (320 mg, 1.5 mmol, 3.0 equiv) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired 1-bromoalkyne.
Mechanistic Pathway
Caption: Proposed pathway for oxidative halogenation.
Oxidation of Alcohols
This compound can be utilized as an oxidizing agent for the conversion of alcohols to their corresponding aldehydes and ketones. While extensively studied from a kinetic perspective, preparative applications are also feasible, particularly in the presence of an acid catalyst. The reaction conditions can be tuned to favor the formation of the desired carbonyl compounds.
Data Presentation
Due to the limited availability of comprehensive substrate scope studies with yields for preparative scale reactions in the literature, a detailed comparative table is not provided. Kinetic studies have shown the feasibility of oxidizing primary and secondary alcohols such as 1-hexanol and cyclohexanol. Yields for such reactions are often dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 3: General Procedure for Oxidation of Alcohols (Based on Kinetic Studies)
-
Prepare a solution of the alcohol substrate in a suitable solvent (e.g., aqueous acetic acid).
-
In a separate flask, prepare a solution of this compound.
-
Add an acid catalyst (e.g., HCl) to the alcohol solution.
-
Initiate the reaction by adding the Chloramine-B solution to the alcohol mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Experimental Workflow
Caption: General workflow for alcohol oxidation.
Synthesis of Heterocyclic Compounds and Multicomponent Reactions
While N-halo reagents are known to participate in the synthesis of various heterocyclic systems, the specific application of this compound as a catalyst or primary reagent in multicomponent reactions or the synthesis of heterocycles such as pyrazolines, quinoxalines, or benzimidazoles is not well-documented in peer-reviewed literature. For the synthesis of pyrazolines, the closely related Chloramine-T has been shown to be effective. Researchers interested in these transformations are encouraged to consider Chloramine-T as a starting point for methods development, with the potential for Chloramine-B to serve as a viable, albeit less studied, alternative.
Concluding Remarks
This compound is a valuable reagent for specific catalytic applications in organic synthesis, most notably in the oxidative halogenation of terminal alkynes. Its utility in the oxidation of alcohols has been established, although further optimization for preparative scale synthesis is warranted. The exploration of its catalytic potential in other areas of organic synthesis, such as in multicomponent reactions and the formation of diverse heterocyclic scaffolds, remains an open area for investigation. The protocols and data presented herein provide a solid foundation for the practical application of this compound in the research and development laboratory.
Troubleshooting & Optimization
common problems encountered in reactions with Chloramine-b hydrate
Welcome to the Technical Support Center for Chloramine-B Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in research?
This compound (sodium N-chlorobenzenesulfonamide hydrate) is a versatile reagent used primarily as a mild oxidizing and chlorinating agent in organic synthesis. It serves as a source of electrophilic chlorine. Common applications include the oxidation of alcohols to aldehydes and ketones, the oxidation of sulfides to sulfoxides and sulfones, and the N-chlorination of amines and amides.
2. How should this compound be properly stored and handled?
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1] It is sensitive to air and light, so it is best kept in a tightly sealed, opaque container.
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2]
3. What are the main stability concerns with this compound?
This compound is generally stable under recommended storage conditions. However, it can decompose under certain conditions:
-
Moisture: It is hygroscopic and can hydrolyze in the presence of water to benzenesulfonamide and hypochlorous acid.[3]
-
Heat: It can decompose at elevated temperatures and has been reported to decompose explosively at 185°C.[3]
-
Light and Air: Exposure to light and air can promote degradation.
-
pH: The stability of chloramines is pH-dependent. Monochloramine species are generally more stable in alkaline conditions, while dichloramine formation and decomposition are favored in more acidic environments.[4][5]
4. In which solvents is this compound soluble?
The solubility of this compound is a critical factor in reaction setup. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Soluble (1 part in 20 parts water for the trihydrate) | [3] |
| Ethanol | Soluble | [3][6] |
| Chloroform | Insoluble | [3][6] |
| Diethyl Ether | Insoluble | [3][6] |
5. How can I determine the concentration of active chlorine in my this compound?
The active chlorine content of this compound can decrease over time due to decomposition. It is advisable to determine its concentration before use, especially for quantitative reactions. The most common method is iodometric titration.[1]
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound.
Problem 1: Low or No Reactivity
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time (monitored by TLC or other methods).
-
The reaction does not initiate.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Reagent | The active chlorine content of this compound may have diminished due to improper storage or age. Determine the active chlorine content via iodometric titration. If significantly lower than specified, use a fresh batch of the reagent. |
| Inappropriate Solvent | This compound has limited solubility in non-polar organic solvents. Ensure the chosen solvent can dissolve both the substrate and the this compound to a sufficient extent. For substrates with poor solubility in polar solvents, a phase-transfer catalyst may be beneficial. |
| Incorrect pH | The reactivity of Chloramine-B is highly dependent on the pH of the reaction medium. The active oxidizing species can vary with pH (e.g., ArSO₂NHCl, HOCl). For oxidations, acidic conditions are often employed.[1] Experiment with adjusting the pH by adding a suitable acid or base. |
| Low Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating, while being mindful of the thermal stability of the reactants and products. |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
The isolated product is impure, and purification is difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Over-oxidation | In the oxidation of primary alcohols, the initially formed aldehyde may be further oxidized to a carboxylic acid. To minimize this, use a stoichiometric amount of this compound and monitor the reaction closely, stopping it as soon as the starting material is consumed. |
| Side Reactions with Solvent | Reactive solvents can compete with the substrate for the oxidant. Use inert solvents whenever possible. |
| Formation of Dichloramine/Trichloramine Species | The ratio of chlorine to nitrogen and the pH can influence the formation of dichloramine and trichloramine, which may lead to different reaction pathways.[4] Maintaining a slightly basic pH can favor the monochloramine species. |
| Reaction with Aromatic Rings | In substrates containing activated aromatic rings, electrophilic chlorination of the ring may occur as a side reaction. |
Problem 3: Difficult Reaction Work-up
Symptoms:
-
Emulsion formation during aqueous extraction.
-
Difficulty in removing the sulfonamide byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Surfactants or Emulsifying Agents | If a phase-transfer catalyst was used, it might contribute to emulsion formation. Try adding a saturated brine solution to the aqueous layer to break the emulsion. |
| Solubility of Benzenesulfonamide Byproduct | The byproduct, benzenesulfonamide, can sometimes be challenging to separate from the desired product. An aqueous basic wash (e.g., with dilute NaOH solution) can help to deprotonate and dissolve the sulfonamide, facilitating its removal into the aqueous layer.[7] |
Experimental Protocols
Protocol 1: Iodometric Titration to Determine Active Chlorine Content
Methodology:
-
Accurately weigh approximately 100-200 mg of this compound into an Erlenmeyer flask.
-
Dissolve the sample in about 50 mL of distilled water.
-
Add 1 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid. The solution will turn a dark brown color due to the liberation of iodine.
-
Immediately titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution of known concentration (e.g., 0.1 M).
-
As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn a deep blue/black.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Calculate the percentage of active chlorine using the following formula: % Active Chlorine = (V_titrant × M_titrant × 35.45 × 100) / (2 × m_sample) where:
-
V_titrant is the volume of sodium thiosulfate solution used in liters.
-
M_titrant is the molarity of the sodium thiosulfate solution.
-
m_sample is the mass of the this compound sample in grams.
-
35.45 is the atomic mass of chlorine.
-
Protocol 2: Oxidation of an Alcohol to an Aldehyde
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add this compound (1.1 equivalents) to the solution.
-
If the reaction is to be performed under acidic conditions, add a catalytic amount of a suitable acid (e.g., HCl).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture in an ice bath.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the excess oxidant is destroyed (test with starch-iodide paper).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Visualizations
Caption: General experimental workflow for oxidation reactions using this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Safe Disposal of Reaction Waste
Quenching Excess Chloramine-B: Before disposal, it is crucial to quench any unreacted Chloramine-B. This can be achieved by the slow addition of a reducing agent solution, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), with stirring in an ice bath. The completion of the quenching process can be confirmed using starch-iodide paper (absence of a blue-black color).
Waste Disposal: After quenching, neutralize the reaction mixture to a pH between 6 and 8 with a suitable acid or base. The neutralized aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste. Organic waste should be collected in a separate, appropriately labeled container. Do not dispose of Chloramine-B or its reaction mixtures directly down the drain.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the reaction of Chloramine B with carbonates? - Blog [nuomengchemical.com]
- 7. orgsyn.org [orgsyn.org]
- 8. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Reactions with Chloramine-B Hydrate
Welcome to the technical support center for Chloramine-B hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (sodium N-chlorobenzenesulfonamide hydrate) is a versatile and cost-effective reagent used as a mild oxidizing and chlorinating agent.[1] It serves as a source of electrophilic chlorine and nitrogen anions, making it suitable for a variety of transformations, including the oxidation of alcohols to aldehydes and ketones, and in the synthesis of nitrogen-containing heterocycles like pyrazolines.[1][2]
Q2: How does the reactivity of Chloramine-B compare to Chloramine-T?
Chloramine-B and Chloramine-T are structurally similar, differing only by a methyl group on the phenyl ring of Chloramine-T. Generally, Chloramine-T is more stable and soluble in a wider range of solvents, leading to its more frequent use.[1] However, Chloramine-B remains a potent alternative and its specific reactivity profile may be advantageous in certain reactions.[1]
Q3: What are the optimal storage and handling conditions for this compound?
This compound should be stored in a cool, dry, well-ventilated area, away from heat, direct sunlight, and moisture.[2] The container should be tightly sealed.[2] It is incompatible with acids, oxidizers, alkalis, and flammable materials.[2] Contact with acids can liberate toxic gas.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this reagent.[2]
Q4: How can I monitor the progress of a reaction involving Chloramine-B?
The concentration of unreacted Chloramine-B can be monitored throughout the reaction using iodometric titration. An aliquot of the reaction mixture is quenched (e.g., with ice), and then treated with potassium iodide (KI) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | This compound can degrade if not stored properly. Ensure it has been stored in a tightly sealed container in a cool, dark, and dry place.[2] Consider titrating a small sample to determine the active chlorine content before use. |
| Incorrect Stoichiometry | The stoichiometry of the reaction is crucial. For alcohol oxidations, a 1:1 stoichiometry is often reported. Ensure accurate measurement of all reactants. |
| Suboptimal pH | The reactivity of chloramines is highly pH-dependent.[4] For many oxidations, acidic conditions are preferred.[1][2] If the reaction is sluggish, consider adjusting the pH with a suitable acid (e.g., HCl, HClO₄).[1][2] |
| Low Reaction Temperature | Reaction rates are temperature-dependent.[5][6] If the reaction is slow, consider moderately increasing the temperature. For example, the oxidation of some alcohols is conducted between 30-50 °C.[2] |
| Inappropriate Solvent | The solubility and stability of reactants can be solvent-dependent. While Chloramine-B is soluble in water, co-solvents may be necessary for organic substrates. The dielectric constant of the medium can affect the reaction rate.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | In the oxidation of primary alcohols, over-oxidation to the carboxylic acid can occur. Monitor the reaction closely and stop it once the desired product is formed. Using a slight excess of the alcohol may also help. |
| Side reactions with solvent | Ensure the solvent is inert under the reaction conditions. Protic solvents may compete with the substrate for the oxidant. |
| Decomposition of Chloramine-B | At elevated temperatures or in the presence of certain impurities, Chloramine-B can decompose.[2] Avoid excessive heating and use pure reagents and solvents. |
| Formation of Disinfection Byproducts (in aqueous reactions) | In aqueous solutions, especially in the presence of organic matter, halogenated disinfection byproducts (DBPs) can form.[8][9][10][11][12][13] While more of a concern in water treatment, it's a possibility in synthetic reactions run in water. Consider using an organic solvent if feasible. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Alcohols
This protocol is based on the kinetic study of 1-hexanol and cyclohexanol oxidation.[2]
-
Preparation of Solutions:
-
Prepare a standard solution of Chloramine-B in the chosen solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a solution of the alcohol substrate.
-
If acidic conditions are required, prepare a solution of the desired acid (e.g., HCl).[2]
-
If using a catalyst, prepare a solution of the metal salt (e.g., Ni(II), Cu(II), or Zn(II) salts).[2]
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer and temperature control, combine the alcohol solution, acid solution (if applicable), and catalyst solution (if applicable).
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30-50 °C).[2]
-
-
Initiation and Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete (indicated by the consumption of Chloramine-B), quench the reaction (e.g., by cooling or adding a reducing agent like sodium sulfite).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
-
Quantitative Data for Alcohol Oxidation
The following table summarizes the effect of reactant concentrations on the rate of oxidation of 1-hexanol and cyclohexanol by Chloramine-B in an acidic medium.[2]
| Reactant | Concentration Range (mol dm⁻³) | Effect on Reaction Rate |
| Chloramine-B | 1.0 x 10⁻³ - 5.0 x 10⁻³ | Rate decreases with increasing concentration |
| Alcohol (1-Hexanol or Cyclohexanol) | 1.0 x 10⁻² - 5.0 x 10⁻² | Rate increases with increasing concentration |
| H⁺ (from HCl) | Not specified, but acidic medium | Reaction is acid-catalyzed |
| Metal Ion Catalyst (Ni(II), Cu(II), Zn(II)) | 0.5 x 10⁻³ - 2.5 x 10⁻³ | Catalyzes the oxidation |
Note: The yields for these specific reactions were not reported in the kinetic study.[1][2] Optimization of reaction time and temperature is crucial to maximize yield.
Visualizing Experimental and Troubleshooting Workflows
To aid in experimental design and problem-solving, the following diagrams illustrate key processes.
Caption: Workflow for the oxidation of alcohols using Chloramine-B.
Caption: Decision-making workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of disinfection byproducts upon chlorine dioxide preoxidation followed by chlorination or chloramination of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of disinfection by-products in the ultraviolet/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of chloramine and chlorine on the aromaticity of dissolved organic matter and yields of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for improving reaction yield with Chloramine-b hydrate
Welcome to the Technical Support Center for Chloramine-B Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
Chloramine-B (CAB), chemically known as sodium N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent.[1] Like its analogue Chloramine-T, it serves as a mild oxidizing and chlorinating agent in a variety of organic transformations.[1] It functions as a source of electrophilic chlorine and nitrogen anions.[1] Key applications include the oxidation of alcohols to aldehydes and ketones, and it is suggested to be a viable alternative to Chloramine-T in the synthesis of heterocyclic compounds like pyrazolines.[1]
Q2: What are the key differences between Chloramine-B and Chloramine-T?
Chloramine-B and Chloramine-T are structurally similar, differing only by the substituent on the phenyl ring (a hydrogen for Chloramine-B versus a methyl group for Chloramine-T).[1] However, this difference impacts their physicochemical properties. Generally, Chloramine-T is considered more stable and is more soluble in a wider range of solvents compared to Chloramine-B.[1] This often leads to Chloramine-T being more frequently documented in literature.[1]
Q3: In what forms do the active species of Chloramine-B exist in solution?
The active species of Chloramine-B in a reaction can vary depending on the medium (pH). The reactive species are often considered to be dichloramine-B, hypochlorous acid (HOCl), or the protonated form of Chloramine-B itself.[1]
Q4: How should I store this compound to ensure its stability?
Chloramine-B is less stable than Chloramine-T.[1] It is an organochlorine disinfectant that remains stable with only a 0.1% loss of effective chlorine after being kept airtight for one year.[2] For laboratory use, it is crucial to store it in a cool, dry place in a tightly sealed container to protect it from moisture and light, which can accelerate its decomposition.
Troubleshooting Guide
Q5: My reaction with Chloramine-B is showing low or no yield. What are the potential causes?
Low reaction yield can be attributed to several factors. Use the following guide to troubleshoot your experiment.
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sub_problem2 -> solution2a [label="pH sensitive?", color="#4285F4"]; sub_problem2 -> solution2b [label="Slow kinetics?", color="#4285F4"]; sub_problem2 -> solution2c [label="Solubility issue?", color="#4285F4"]; sub_problem2 -> solution2d [label="Incomplete?", color="#4285F4"];
sub_problem3 -> solution3a [label="Impurities?", color="#4285F4"]; solution3a -> solution3b [color="#4285F4"];
sub_problem4 -> solution4a [label="Product loss?", color="#4285F4"];
{solution1b, solution2a, solution2b, solution2c, solution2d, solution3b, solution4a} -> success [color="#34A853"]; } enddot Caption: Troubleshooting flowchart for low reaction yield.
Q6: My reaction seems to be proceeding very slowly. How can I increase the reaction rate?
Several factors influence reaction kinetics when using Chloramine-B.[3]
-
Temperature: Increasing the temperature generally accelerates the reaction rate.[3][4] For instance, kinetic studies on the oxidation of alcohols by Chloramine-B have been performed at elevated temperatures (e.g., 30-50°C).[1] However, be aware that higher temperatures can also lead to reagent decomposition, so optimization is key.
-
pH: The stability and reactivity of Chloramine-B are pH-dependent.[4] While it is more stable under alkaline conditions, its efficacy can be greater in slightly acidic or neutral media where the release of active chlorine may be faster.[4] Adjusting the pH of your reaction mixture could significantly impact the rate.
-
Concentration: Increasing the concentration of reactants will lead to more frequent molecular collisions and can increase the reaction rate.[3][4]
-
Catalyst/Additive: In some cases, an acid catalyst (e.g., HCl, HClO₄) is used to facilitate reactions like alcohol oxidation.[1] The presence of a phase transfer catalyst or surfactant like sodium lauryl sulphate (SLS) has also been noted in the literature.[1]
Q7: I am observing the formation of multiple products (side reactions). How can I improve the selectivity for my desired product?
The formation of byproducts is a common issue and can be caused by competing reactions.[3]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of Chloramine-B could lead to over-oxidation or chlorination of your desired product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions or excessive heating can provide the activation energy for undesired pathways.
-
pH Adjustment: The pH of the medium can influence the relative rates of competing reactions. Buffer the reaction medium if necessary to maintain optimal pH for the desired transformation.
Data & Protocols
Table 1: Factors Influencing Reaction Yield with this compound
| Parameter | Observation | Recommended Action | Rationale |
| Reagent Quality | Chloramine-B is less stable than Chloramine-T.[1] | Use a fresh batch or verify the active chlorine content of older batches via iodometric titration. | Degraded reagent will have a lower concentration of the active oxidizing species, leading to lower yield. |
| pH | Reactivity is pH-dependent.[4] | Screen a range of pH values (acidic, neutral, basic) to find the optimum for your specific substrate. | The active oxidizing species (e.g., HOCl, RSO₂NCl₂) concentration varies with pH, affecting reaction rate and selectivity.[1] |
| Temperature | Higher temperatures increase reaction rates but can also cause decomposition.[4] | Start at a moderate temperature (e.g., 30-50°C) and adjust as needed based on reaction progress.[1] | Balances the need for sufficient activation energy against the risk of reagent degradation and side reactions.[3] |
| Solvent | Chloramine-B has limited solubility compared to Chloramine-T.[1] | Screen different solvents or solvent mixtures (e.g., water, ethanol, aqueous acetic acid) to improve solubility. | Poor solubility of the reagent can lead to a slow or incomplete reaction due to it being a heterogeneous mixture. |
| Reaction Time | Slow reactions may not reach completion if stopped prematurely.[3] | Monitor the reaction progress using a suitable technique (e.g., TLC, GC, LC-MS). | Ensures the reaction has proceeded to maximum conversion before workup. |
Experimental Protocol: Oxidation of a Secondary Alcohol (e.g., Cyclohexanol) to a Ketone
This protocol is a representative methodology based on literature procedures for oxidations using N-halo reagents.[1] Researchers should optimize conditions for their specific substrate.
1. Materials:
-
Cyclohexanol
-
This compound
-
Hydrochloric acid (HCl) or Perchloric acid (HClO₄)
-
Solvent (e.g., 50:50 Water:Acetic Acid)
-
Sodium sulfite (for quenching)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware
2. Experimental Workflow Diagram:
// Nodes prep [label="1. Reagent Prep\nDissolve Cyclohexanol\nin Solvent"]; setup [label="2. Reaction Setup\nPlace in flask,\nadd acid catalyst"]; init [label="3. Reaction Initiation\nAdd Chloramine-B solution\nportion-wise at 35°C"]; monitor [label="4. Monitoring\nMonitor by TLC\n(approx. 2-4 hours)"]; quench [label="5. Quenching\nCool to RT, add aq.\nNa₂SO₃ solution"]; extract [label="6. Extraction\nExtract with organic\nsolvent (3x)"]; wash [label="7. Washing\nWash combined organic\nlayers with brine"]; dry [label="8. Drying & Filtration\nDry over Na₂SO₄,\nfilter"]; concentrate [label="9. Concentration\nRemove solvent under\nreduced pressure"]; purify [label="10. Purification\nPurify crude product\n(e.g., distillation or chromatography)"];
// Edges prep -> setup; setup -> init; init -> monitor; monitor -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; } enddot Caption: General workflow for alcohol oxidation.
3. Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve cyclohexanol (1.0 eq) in the chosen solvent system.
-
Reaction Setup: Add the acid catalyst (e.g., 0.1 M HCl) to the solution. Warm the mixture to the desired reaction temperature (e.g., 35-40°C) in a water bath.
-
Initiation: In a separate beaker, dissolve this compound (1.1 - 1.2 eq) in the same solvent. Add the Chloramine-B solution to the reaction flask slowly or portion-wise, ensuring the internal temperature does not rise excessively.
-
Monitoring: Stir the reaction mixture at the set temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Quenching): Once the reaction is complete, cool the flask to room temperature. Quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude cyclohexanone by an appropriate method, such as distillation or column chromatography, to obtain the final product.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety protocols.
References
a troubleshooting guide for Chloramine-b hydrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramine-B hydrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (sodium N-chlorobenzenesulfonamide hydrate) is a versatile chemical reagent primarily used as a mild oxidizing and chlorinating agent in organic synthesis.[1] It also serves as a disinfectant and antiseptic due to its ability to release active chlorine.[2] Common applications include the oxidation of alcohols, synthesis of heterocyclic compounds, and disinfection of laboratory equipment and water.[3]
Q2: How should this compound be stored to ensure its stability?
This compound is sensitive to air and light.[4] To maintain its stability, it should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[4] The shelf life can be up to 1460 days under proper storage conditions.[4]
Q3: What are the primary decomposition products of this compound?
In aqueous solutions, this compound can hydrolyze to form benzenesulfonamide and hypochlorous acid. At elevated temperatures (around 185°C), it can decompose explosively. Low-temperature decomposition, especially in the presence of its water of crystallization, can produce nitrogen, oxygen, phenyl sulfone, and benzenesulfonamide.
Troubleshooting Guides
Solution Preparation and Stability
Q1.1: My this compound solution appears cloudy or forms a precipitate. What is the cause and how can I fix it?
-
Possible Cause: The solubility of this compound is limited in some solvents, especially at lower temperatures. It is soluble in water and ethanol but insoluble in ether and chloroform.[4] The formation of a precipitate could be due to exceeding the solubility limit or a reaction with impurities in the solvent.
-
Solution:
-
Ensure you are using a solvent in which this compound is soluble (see Table 1).
-
Gently warm the solution to aid dissolution, but avoid excessive heat which can cause decomposition.
-
Use high-purity, dry solvents to prevent unwanted side reactions or precipitation.
-
Q1.2: The concentration of my this compound solution is decreasing over time. Why is this happening and how can I prevent it?
-
Possible Cause: The stability of this compound in solution is highly dependent on pH and temperature. The rate of decomposition increases with lower pH and higher temperatures.[5][6] Exposure to light can also accelerate decomposition.
-
Solution:
-
Prepare fresh solutions before use whenever possible.
-
Store solutions in a cool, dark place.
-
For aqueous solutions used in disinfection, maintaining a pH above 8.5 can drastically increase the stability of the active chlorine.
-
Refer to Table 2 for the effect of temperature on the stability of chloramine solutions.
-
Titration Experiments
Q2.1: I am getting inconsistent or inaccurate results when standardizing my Chloramine-B solution via iodometric titration. What are the common sources of error?
-
Possible Cause: Several factors can lead to errors in iodometric titrations, including the instability of the titrant (sodium thiosulfate), incorrect pH, interference from other oxidizing or reducing agents, and issues with endpoint detection.
-
Troubleshooting Steps:
-
Standardize Sodium Thiosulfate: Ensure your sodium thiosulfate solution is freshly prepared and standardized against a primary standard like potassium dichromate or potassium iodate.
-
Control pH: The titration should be performed in an acidic medium (pH 3-4) to ensure the stoichiometric liberation of iodine. Use acetic acid to adjust the pH; avoid sulfuric acid, which can increase interferences, and never use hydrochloric acid.
-
Check for Interferences: Oxidizing agents (e.g., manganese oxides, other forms of chlorine) and reducing agents (e.g., organic sulfides) can interfere with the titration.
-
Endpoint Detection: The endpoint is the disappearance of the blue color of the starch-iodine complex. Add the starch indicator only when the solution has faded to a pale yellow to avoid a diffuse endpoint.
-
Q2.2: The endpoint of my titration is fading or reappearing. What is causing this?
-
Possible Cause: A fading or reappearing endpoint can be due to the presence of interfering substances or the slow reaction of some forms of combined chlorine. It can also be caused by the oxidation of iodide by air, especially in acidic solutions.
-
Solution:
-
Ensure the titration is carried out promptly after the addition of potassium iodide.
-
Deaerate the water used for solutions to minimize dissolved oxygen.
-
Make sure all combined chlorine has had sufficient time to react with the iodide before starting the titration.
-
Organic Synthesis Applications
Q3.1: I am using this compound as an oxidizing agent for an alcohol, but the reaction yield is low. What could be the problem?
-
Possible Cause: The efficiency of the oxidation can be affected by the reaction conditions, including pH, temperature, and the presence of a catalyst. The stability of the Chloramine-B solution can also impact the yield.
-
Troubleshooting Steps:
-
Optimize pH: The reactivity of chloramines can be pH-dependent. For the oxidation of some alcohols, an acidic medium is required.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of Chloramine-B. Maintain the recommended temperature for the specific reaction.
-
Use a Catalyst: For sluggish reactions, the use of a catalyst like Osmium(VIII) has been shown to be effective in the oxidation of certain alcohols.
-
Fresh Reagent: Use a freshly prepared and standardized solution of Chloramine-B to ensure its potency.
-
Q3.2: I am observing unexpected side products in my reaction. What are the possible side reactions with this compound?
-
Possible Cause: Chloramine-B can act as both a chlorinating and an oxidizing agent. Depending on the substrate and reaction conditions, competitive chlorination of the substrate or solvent may occur. The decomposition of Chloramine-B can also lead to the formation of byproducts that may react with the substrate.
-
Solution:
-
Carefully control the reaction stoichiometry to avoid an excess of Chloramine-B, which might favor side reactions.
-
Choose an appropriate solvent that is inert under the reaction conditions.
-
Monitor the reaction closely using techniques like TLC or GC to identify the formation of side products and optimize the reaction time.
-
Disinfection Applications
Q4.1: My Chloramine-B solution is not effective as a disinfectant. Why might this be?
-
Possible Cause: The disinfecting efficacy of Chloramine-B depends on several factors, including the concentration of active chlorine, contact time, pH, temperature, and the presence of organic matter.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the solution is prepared at the correct concentration for the intended application. Standardize the solution to confirm the active chlorine content.
-
Optimize pH: The effectiveness of chlorine-based disinfectants is generally higher at a slightly acidic to neutral pH. However, the stability of the solution is better at a higher pH. A balance must be struck based on the specific application.
-
Increase Contact Time: Ensure the disinfectant is in contact with the surface or water for a sufficient amount of time to be effective.
-
Pre-cleaning: The presence of organic matter can consume the active chlorine and reduce the disinfectant's efficacy. Clean surfaces thoroughly before applying the disinfectant.
-
Temperature: Higher temperatures generally increase the rate of disinfection but also the rate of disinfectant decay.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[4] |
| Ethanol | Soluble[4] |
| Ether | Insoluble[4] |
| Chloroform | Insoluble[4] |
Table 2: Stability of Aqueous Monochloramine Solutions (as a reference for Chloramine-B)
| pH | Temperature (°C) | Half-life (hours) |
| 7.5 | 4 | > 300[5][6] |
| 7.5 | 35 | 75[5][6] |
Note: This data is for monochloramine and serves as a general indicator of how pH and temperature affect the stability of chloramine solutions. The stability of Chloramine-B solutions is expected to follow a similar trend.
Experimental Protocols
Detailed Protocol: Standardization of Chloramine-B Solution by Iodometric Titration
This protocol outlines the steps to determine the exact concentration of a prepared Chloramine-B solution.
Materials:
-
Chloramine-B solution (approx. 0.1 N)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (approx. 0.1 N)
-
Potassium iodide (KI), solid or 10% (w/v) solution
-
Glacial acetic acid
-
Starch indicator solution (1% w/v)
-
Distilled or deionized water
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipette (25 mL)
-
Graduated cylinders
Procedure:
-
Prepare the Titration Flask:
-
Accurately pipette 25.00 mL of the Chloramine-B solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of solid potassium iodide (or 10 mL of a 10% KI solution) to the flask.
-
Add 5 mL of glacial acetic acid to acidify the solution. The solution should turn a dark yellow-brown color due to the liberation of iodine.
-
Swirl the flask gently to mix the contents.
-
-
Perform the Titration:
-
Fill the burette with the standardized 0.1 N sodium thiosulfate solution and record the initial volume.
-
Titrate the liberated iodine in the Erlenmeyer flask with the sodium thiosulfate solution. The dark yellow-brown color will gradually fade.
-
When the solution becomes a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record the final volume of the sodium thiosulfate solution used.
-
-
Repeat and Calculate:
-
Repeat the titration at least two more times to ensure consistent results.
-
Calculate the normality (N) of the Chloramine-B solution using the following formula:
NChloramine-B = (VNa₂S₂O₃ × NNa₂S₂O₃) / VChloramine-B
Where:
-
VNa₂S₂O₃ = Volume of sodium thiosulfate solution used (in mL)
-
NNa₂S₂O₃ = Normality of the standardized sodium thiosulfate solution
-
VChloramine-B = Volume of Chloramine-B solution taken (in mL)
-
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and standardization of a this compound solution.
Caption: Troubleshooting logic for inconsistent iodometric titration results of Chloramine-B.
References
- 1. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 6. NEMI Method Summary - 4500-Cl B [nemi.gov]
safe handling and storage procedures for Chloramine-b hydrate in the lab
This guide provides essential safety information, handling protocols, and troubleshooting advice for the laboratory use of Chloramine-B Hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that presents several risks. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It is also an oxidizing solid and may intensify fire.[3]
Q2: What are the signs and symptoms of exposure to this compound?
A2: Ingestion can lead to a burning sensation, nausea, vomiting, and abdominal pain. Skin contact may cause redness and burns, while eye contact can result in redness and severe irritation or burns.[1] Inhalation may cause coughing and a burning sensation in the throat.[1] Repeated or prolonged exposure can lead to skin sensitization and asthma.[1]
Q3: What should I do in case of accidental exposure to this compound?
A3: Immediate action is crucial.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a POISON CENTER or doctor immediately.[1]
-
If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Q4: What materials are incompatible with this compound?
A4: this compound should be stored separately from and not mixed with oxidants, acids, alkalis, and flammable materials.[1] Contact with acids may generate toxic fumes.[1]
Q5: What are the hazardous decomposition products of this compound?
A5: When heated, this compound can decompose to produce hazardous substances including hydrogen chloride, carbon oxides, nitrogen oxides, and sulfur oxides.[1] It has been reported to decompose explosively at 185°C.[4] In the presence of water, it can hydrolyze to form benzenesulfonamide and hypochlorous acid.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Caking or clumping of the solid | Exposure to moisture. | Ensure the container is tightly sealed and stored in a cool, dry place away from moisture.[1] |
| Discoloration of the material | Exposure to light or impurities. | Store in a tightly closed, light-resistant container. Protect from direct sunlight.[1][3] |
| Faint chlorine-like odor in the storage area | Improperly sealed container or minor spillage. | Check that the container is tightly sealed. Inspect the storage area for any spills and clean them up immediately following proper procedures. Ensure adequate ventilation. |
| Unexpected reaction or fuming upon addition to a solution | Contamination or incompatibility with the solvent or other reagents. | Immediately cease the addition. If safe to do so, move the reaction to a fume hood. Review the experimental protocol for any potential incompatibilities. Do not mix with acids, alkalis, or strong oxidizing agents.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Explosive Decomposition Temperature | 185 °C | [4] |
| Water Solubility | 1 part in 20 for the trihydrate | [4] |
Experimental Protocols
Safe Handling and Storage Procedures:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1] If there is a risk of dust inhalation, wear a respiratory mask.[1]
-
Handling:
-
Storage:
-
Spill Management:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Technical Support Center: Managing the Hygroscopic Nature of Chloramine-B Hydrate
Welcome to the technical support center for Chloramine-B hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a specific focus on managing its hygroscopic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (sodium N-chlorobenzenesulfonamide hydrate) is an organochlorine compound used as a disinfectant and an oxidizing agent in various chemical reactions. Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This can lead to several issues in a laboratory setting:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in the preparation of solutions with precise concentrations.
-
Reduced Purity and Potency: The presence of excess water can lead to hydrolysis, where Chloramine-B decomposes into benzenesulfonamide and hypochlorous acid, reducing its effectiveness as a reagent.[2]
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[1]
-
Inconsistent Reaction Outcomes: The variable water content can lead to poor reproducibility of experimental results.
Q2: How should I store this compound to minimize moisture absorption?
Proper storage is the first line of defense against the challenges posed by hygroscopic reagents.
-
Airtight Containers: Always store this compound in a tightly sealed, airtight container.[2]
-
Desiccator: For optimal protection, place the airtight container inside a desiccator containing a suitable desiccant, such as silica gel or anhydrous calcium chloride.[3]
-
Controlled Environment: If available, store the compound in a controlled environment with low humidity, such as a dry box or glove box.[4][5]
-
Cool and Dry Place: Store the desiccator in a cool, dry area away from direct sunlight and sources of heat to prevent condensation.[2]
Q3: What are the best practices for handling this compound in the laboratory?
Minimizing exposure to atmospheric moisture during handling is crucial.
-
Work Quickly: Weigh out the required amount of this compound as quickly as possible to limit its exposure to air.[2]
-
Inert Atmosphere: For highly sensitive experiments, handle the compound under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line.[5][6][7]
-
Smallest Possible Opening: When accessing the container, open it for the shortest time necessary and use a small opening to minimize the ingress of moist air.
-
No Spatula Sharing: Use a clean, dry spatula exclusively for this compound to prevent cross-contamination and moisture transfer.
-
Seal Immediately: Tightly reseal the container immediately after use.[2]
Q4: My this compound has formed clumps. Can I still use it?
Clumping is a sign of moisture absorption.[1] While you may be able to break up the clumps with a dry spatula, the material's purity and water content are now uncertain.[2] For experiments requiring high precision, it is strongly recommended to use a fresh, free-flowing lot of the reagent. If you must use the clumped material, it is essential to determine its actual water content before use.
Q5: How can I determine the water content of my this compound?
Several analytical methods can be used to quantify the water content in a hygroscopic solid.
-
Karl Fischer Titration: This is one of the most accurate and specific methods for determining water content.[8][9][10] It involves the reaction of water with an iodine-based reagent.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can be used to determine the water content.[11]
-
Loss on Drying: This method involves drying a sample in an oven at a specific temperature until a constant weight is achieved.[9] The weight difference before and after drying represents the moisture content. However, this method is less specific as other volatile components could also be lost.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or low yields in a reaction. | The actual concentration of the this compound solution is lower than calculated due to water absorption leading to a higher weighed mass. | 1. Use a fresh, unopened container of this compound. 2. Handle the reagent in a low-humidity environment (e.g., glove box). 3. Determine the water content of your reagent using Karl Fischer titration or TGA and adjust the amount weighed accordingly. |
| Poor reproducibility of titration results. | The concentration of the this compound titrant is not stable due to ongoing moisture absorption from the atmosphere. | 1. Prepare the titrant solution fresh before each set of titrations. 2. Store the titrant solution in a sealed container with minimal headspace. 3. Standardize the titrant solution against a primary standard immediately before use. |
| The solid is difficult to dissolve. | The material has absorbed a significant amount of water, leading to the formation of a gummy or pasty consistency. | 1. Discard the affected reagent and use a fresh supply. 2. If a small amount is needed urgently and purity is not critical, attempt to dissolve it with vigorous stirring or sonication, but be aware of the potential for inaccurate concentration. |
| Unexpected side reactions or byproducts. | The presence of excess water has led to the decomposition of this compound, and the resulting hypochlorous acid may be reacting with other components in the reaction mixture. | 1. Ensure the use of anhydrous solvents and reagents where appropriate. 2. Verify the purity of the this compound before use. 3. Review the reaction mechanism for potential interferences from water or decomposition products. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of this compound using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol
-
This compound sample
-
Airtight weighing vessel
Procedure:
-
System Preparation: Fill the titrator burette with the Karl Fischer reagent and condition the titration cell with anhydrous methanol to eliminate any residual moisture. The instrument is ready when it indicates a stable, low drift.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh approximately 100-200 mg of the this compound sample into a pre-tared, dry, airtight weighing vessel.
-
Titration: Quickly transfer the weighed sample into the conditioned titration cell.
-
Analysis: Start the titration. The Karl Fischer reagent is added to the sample until all the water has reacted. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will automatically calculate the water content in percent or parts per million (ppm) based on the volume of titrant consumed and the weight of the sample.
Protocol 2: Standardization of a this compound Solution for Titration
This protocol describes the standardization of a this compound solution using a standard sodium thiosulfate solution. This is crucial for applications where Chloramine-B is used as an oxidizing titrant.
Materials:
-
This compound
-
Distilled water
-
Potassium iodide (KI)
-
Dilute sulfuric acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Burette, pipette, conical flasks
Procedure:
-
Preparation of Chloramine-B Solution: Accurately weigh an appropriate amount of this compound to prepare a solution of the desired approximate concentration (e.g., 0.1 N). Dissolve it in a known volume of distilled water.
-
Reaction with Iodide: Pipette a known volume (e.g., 25.00 mL) of the prepared Chloramine-B solution into a conical flask. Add approximately 1-2 g of potassium iodide and 5 mL of dilute sulfuric acid. The solution will turn a yellow-brown color due to the liberation of iodine. Reaction: C₆H₅SO₂NClNa + 2KI + H₂SO₄ → C₆H₅SO₂NH₂ + NaCl + K₂SO₄ + I₂
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Calculation: Calculate the exact normality (N) or molarity (M) of the Chloramine-B solution using the formula: N₁V₁ = N₂V₂ Where:
-
N₁ = Normality of the Chloramine-B solution
-
V₁ = Volume of the Chloramine-B solution taken
-
N₂ = Normality of the standard sodium thiosulfate solution
-
V₂ = Volume of the sodium thiosulfate solution used
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decomposition pathway of this compound.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Chloramine B | 304655-80-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 6. Chloramine B [aquavet.vn]
- 7. benchchem.com [benchchem.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
preventing the degradation of Chloramine-b hydrate stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of Chloramine-B hydrate stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (sodium N-chlorobenzenesulfonamide hydrate) is an organochlorine compound used as a disinfectant and an oxidizing agent in various chemical reactions. The stability of its stock solutions is crucial because the active chlorine content, which is responsible for its reactivity, can diminish over time. Degradation of the stock solution can lead to inaccurate concentrations, impacting experimental results and reproducibility.
Q2: What are the primary factors that cause the degradation of this compound stock solutions?
The primary factors that contribute to the degradation of this compound solutions are:
-
pH: Solutions outside of a neutral to slightly alkaline pH range can experience accelerated degradation. Acidic conditions can lead to the release of toxic chlorine gas.[1]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of Chloramine-B.[1]
-
Light: Exposure to direct sunlight or other sources of UV radiation can promote the decomposition of the compound.[1]
-
Moisture: As a hydrate, the compound is sensitive to moisture, which can affect its stability. The solid form should be kept in a tightly sealed container.[1]
-
Contaminants: The presence of acids, alkalis, oxidizing agents, and flammable materials can lead to hazardous reactions and degradation of the product.[1]
Q3: How should solid this compound be stored?
Solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is important to keep the container tightly sealed to protect it from moisture and direct sunlight.[1] It should be stored separately from incompatible materials such as oxidants, acids, alkalis, and flammable substances.[1]
Q4: What are the signs of degradation in a this compound stock solution?
Visible signs of degradation can include a change in color or the formation of a precipitate. However, the most reliable indicator of degradation is a decrease in the active chlorine concentration, which requires analytical testing to quantify.
Q5: How long can I expect a prepared this compound stock solution to be stable?
The stability of a prepared stock solution is highly dependent on the storage conditions. For a related compound, Chloramine-T, a stock solution stored in a refrigerator is stable for about one day. It is best practice to prepare fresh solutions daily for experiments requiring high accuracy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using the same stock solution. | Degradation of the stock solution over time. | Prepare fresh stock solutions daily or before each critical experiment. Verify the active chlorine content of the stock solution before use. |
| Visible precipitate in the stock solution. | Hydrolysis or reaction with contaminants. | Discard the solution. When preparing a new solution, ensure high-purity water and clean glassware are used. |
| A noticeable "chlorine" smell from the solution. | Degradation, possibly due to acidic conditions. | Check the pH of your solution. Ensure it is neutral to slightly alkaline. Prepare a fresh solution using a buffered solvent if necessary. Work in a well-ventilated area. |
| Rapid loss of potency of the stock solution. | Improper storage conditions (e.g., exposure to light, elevated temperature). | Store the stock solution in an amber glass bottle in a refrigerator. Protect from light at all times. |
Quantitative Data on Chloramine Stability
| pH | Temperature (°C) | Half-life |
| 6.0 | 20 | ~60.8-72.2% remaining after 24 hours |
| 7.0 | 20 | ~80.0-83.3% remaining after 24 hours |
| 8.0 | 20 | ~96.2-97.2% remaining after 24 hours |
Note: Data is for monochloramine and is intended for illustrative purposes. Actual stability of this compound solutions may vary.
Experimental Protocols
Protocol for Preparation of a 1% (w/v) this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL), Class A
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle
-
-
Procedure:
-
Accurately weigh 1.00 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved.
-
Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled amber glass bottle for storage.
-
For immediate use, allow the solution to equilibrate to the experimental temperature. For storage, place the bottle in a refrigerator at 2-8 °C.
-
It is recommended to prepare this solution fresh daily.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound in water.
Caption: Workflow for preparing a this compound stock solution.
References
impact of impurities in Chloramine-b hydrate on reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramine-B hydrate. The following information addresses common issues related to impurities and their potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Based on its synthesis and stability, the most common impurities in this compound include:
-
Benzenesulfonamide: The unreacted starting material from the synthesis process.[1]
-
Sodium Chloride (NaCl): A byproduct of the synthesis reaction.
-
Sodium Hydroxide (NaOH): Residual base from the manufacturing process.
-
Degradation Products: Over time, particularly with improper storage, this compound can degrade to form benzenesulfonamide and sodium hypochlorite. Hydrolysis can also lead to the formation of benzenesulfonamide and hypochlorous acid.[2]
Q2: How can these impurities affect my reaction outcomes?
A2: Impurities in this compound can lead to several undesirable outcomes in chemical reactions:
-
Reduced Yield: If a significant portion of the reagent is an inactive impurity like benzenesulfonamide or sodium chloride, the effective concentration of the active chlorinating agent is lower than calculated, leading to incomplete reactions and lower yields.
-
Side Reactions: Residual sodium hydroxide can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or decomposing sensitive substrates. Benzenesulfonamide, with its free N-H group, can compete with the desired substrate for reaction with other reagents.
-
Inconsistent Results: Batch-to-batch variability in the type and amount of impurities can lead to poor reproducibility of experimental results.
-
Formation of Byproducts: The presence of excess chloride ions from sodium chloride can potentially lead to the formation of chlorinated byproducts, especially in reactions sensitive to halide concentration.
Q3: How can I assess the purity of my this compound?
A3: Several analytical methods can be employed to determine the purity of this compound:
-
Titration: A common method to determine the active chlorine content. The sample is reacted with potassium iodide, and the liberated iodine is titrated against a standard sodium thiosulfate solution.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify Chloramine-B from its non-volatile impurities like benzenesulfonamide.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify organic impurities such as benzenesulfonamide.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture, heat, and light can accelerate its decomposition.
Troubleshooting Guides
Issue 1: Lower than expected reaction yield.
| Possible Cause | Troubleshooting Step |
| Low Purity of this compound | 1. Determine the active chlorine content of your this compound batch using iodometric titration. 2. Adjust the amount of reagent used based on the determined purity. 3. Consider purchasing a higher purity grade of this compound. |
| Degradation of Reagent | 1. Use a fresh bottle of this compound. 2. Check the expiration date on the container. 3. Ensure proper storage conditions have been maintained. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of Benzenesulfonamide Impurity | 1. Analyze the starting material for the presence of benzenesulfonamide using HPLC or NMR. 2. If present, consider purifying the this compound by recrystallization. |
| Residual Sodium Hydroxide | 1. Check the pH of a solution of your this compound. 2. If basic, consider neutralizing the reaction mixture or using a buffered system if compatible with your reaction. |
| Excess Sodium Chloride | 1. If your reaction is sensitive to chloride ions, consider using a grade of this compound with low sodium chloride content. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity | 1. Qualify each new batch of this compound by determining its active chlorine content before use. 2. Standardize the amount of active reagent used in each experiment, not just the bulk weight. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (as Chloramine-B) | ≥98% |
| Active Chlorine Content | 25-29% |
| Benzenesulfonamide | ≤1.0% |
| Sodium Chloride | ≤1.5% |
| Heavy Metals | ≤10 ppm |
Experimental Protocols
Protocol 1: Determination of Active Chlorine Content by Iodometric Titration
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled water
-
Erlenmeyer flask, burette, analytical balance
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of distilled water in an Erlenmeyer flask.
-
Add 2 g of potassium iodide and 5 mL of glacial acetic acid to the solution and swirl to mix. The solution should turn a dark brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active chlorine using the following formula:
% Active Chlorine = (V × N × 35.45 × 100) / (W × 2)
Where:
-
V = Volume of sodium thiosulfate solution used (in L)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the this compound sample (in g)
-
35.45 = Equivalent weight of chlorine
-
Protocol 2: Analysis of Benzenesulfonamide Impurity by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.
Procedure:
-
Standard Preparation: Prepare a standard solution of benzenesulfonamide of a known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 220 nm
-
Column temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of benzenesulfonamide in the sample chromatogram with the peak area of the standard to determine the concentration of the impurity.
Visualizations
Caption: Synthesis and potential impurity pathways for this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
optimizing stoichiometry for efficient Chloramine-b hydrate reactions
Welcome to the technical support center for optimizing stoichiometry in Chloramine-B hydrate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for efficient and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio for reactions involving this compound?
The optimal stoichiometric ratio is highly dependent on the specific reaction, substrate, and desired outcome. For oxidation of alcohols, a 1:1 molar ratio of this compound to the substrate is often a good starting point. However, kinetic studies have shown that the reaction rate can decrease with an increase in the initial concentration of Chloramine-B. Therefore, using a slight excess of the substrate may be beneficial in some cases to ensure complete consumption of the oxidizing agent. For other reactions, such as those with amines, different ratios may be required. It is always recommended to perform small-scale test reactions to determine the optimal stoichiometry for your specific application.
Q2: My reaction with this compound is very slow or appears to have stalled. What could be the cause and how can I fix it?
Several factors can contribute to a slow or stalled reaction. Based on kinetic studies, an unexpectedly high concentration of Chloramine-B can sometimes inhibit the reaction rate.
Troubleshooting Steps:
-
Adjust Stoichiometry: If you are using an excess of this compound, try reducing the amount to a 1:1 ratio with the substrate, or even using a slight excess of the substrate.
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition of reactants and products at higher temperatures.
-
pH: The reactivity of Chloramine-B is influenced by pH. In some cases, a slightly acidic or basic medium may be required to facilitate the reaction.[1] The stability of Chloramine-B is generally higher in alkaline conditions, which might reduce its immediate reactivity.[1]
-
Catalyst: For certain reactions, the addition of a catalyst may be necessary to achieve a reasonable reaction rate.
Q3: I am observing low yields in my this compound reaction. How can I improve it?
Low yields can be attributed to several factors, including incomplete reactions, side product formation, or issues during workup and purification.[2][3][4]
Troubleshooting Steps:
-
Optimize Stoichiometry: As with slow reactions, the stoichiometry plays a crucial role. An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent. Experiment with different molar ratios to find the optimal balance for your specific reaction.
-
Monitor Reaction Progress: It is essential to monitor the reaction to determine the point of maximum conversion and avoid product decomposition from prolonged reaction times. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used.[5]
-
Control Temperature: Both excessively high and low temperatures can negatively impact yield. High temperatures can lead to decomposition, while low temperatures can result in an incomplete reaction.
-
Purity of Reagents: Ensure that your this compound and substrate are of high purity, as impurities can interfere with the reaction.
Q4: How can I minimize the formation of byproducts in my reaction?
Byproduct formation is a common issue and can often be mitigated by carefully controlling the reaction conditions.
Troubleshooting Steps:
-
Stoichiometry Control: Adding the oxidizing agent (this compound) portion-wise or via a syringe pump can help maintain a low concentration of the oxidant at any given time, which can suppress the formation of over-oxidized or other unwanted byproducts.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity and reduce byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction.
Troubleshooting Guide: Stoichiometry-Related Issues
| Issue | Potential Stoichiometric Cause | Suggested Solution | Expected Outcome |
| Low Product Yield | Incorrect molar ratio of this compound to substrate, leading to incomplete reaction or side reactions. | Systematically vary the molar ratio (e.g., 1:1.2, 1:1, 1.2:1 of Chloramine-B to substrate) in small-scale trials. | Identification of the optimal ratio that maximizes the conversion of the limiting reagent to the desired product. |
| Reaction Stalls | Excess concentration of this compound may inhibit the reaction rate. | Reduce the initial concentration of this compound. Consider adding it dropwise or in portions over time. | A smoother and more complete reaction profile. |
| Formation of Over-oxidized Byproducts | Molar excess of this compound. | Use a stoichiometric amount or a slight excess of the substrate. Ensure efficient mixing to avoid localized high concentrations of the oxidant. | Increased selectivity for the desired product and simplified purification. |
| Unreacted Starting Material | Insufficient amount of this compound (limiting reagent). | Increase the molar equivalents of this compound incrementally (e.g., from 1.0 to 1.1 equivalents). | Complete consumption of the starting material. |
Experimental Protocols
General Protocol for the Oxidation of an Alcohol using this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
This compound (ensure purity)
-
Alcohol substrate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware
2. Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Dissolve the alcohol substrate in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Slowly add the this compound solution to the stirring alcohol solution at the desired reaction temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium sulfite solution).
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
Protocol for Monitoring Reaction Progress by Titration
This method can be used to determine the consumption of this compound over time.[5]
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to an ice-cold solution.
-
Add a 10% potassium iodide solution and dilute sulfuric acid to the quenched aliquot. This will liberate iodine in the presence of unreacted Chloramine-B.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
The amount of sodium thiosulfate used is proportional to the amount of unreacted Chloramine-B in the aliquot.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting common issues in Chloramine-B reactions.
Caption: A typical experimental workflow for an oxidation reaction using Chloramine-B.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chloramine-B Hydrate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Chloramine-B hydrate: Iodometric Titration, UV-Visible Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is crucial for ensuring the quality, potency, and stability of pharmaceutical products containing this compound. This document outlines the performance of each method with supporting experimental data to aid researchers in choosing the most suitable technique for their specific needs.
Comparison of Analytical Methods
The optimal analytical method for this compound quantification is contingent on several factors, including the desired sensitivity, specificity, sample throughput, cost, and available technical expertise. The following table summarizes the key performance characteristics of the three validated methods.
| Feature | Iodometric Titration | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Redox titration where iodide is oxidized by Chloramine-B, and the liberated iodine is titrated with a standard thiosulfate solution. | Formation of a colored product upon reaction of Chloramine-B with a chromogenic agent, with absorbance measured at a specific wavelength. | Separation of Chloramine-B from other components based on its polarity, followed by quantification using UV absorbance. |
| Specificity | Low; the method measures total oxidizing substances and is not specific to Chloramine-B. | Moderate; susceptible to interference from other compounds that may react with the chromogenic agent. | High; capable of simultaneously quantifying Chloramine-B and its degradation products. |
| Linearity Range | Dependent on the concentration of the titrant and the sample volume. | Typically linear in the low µg/mL range. | Wide linear range, for example, up to 40 mg/L.[1] |
| Accuracy (Recovery) | Can be affected by interfering substances. | A novel method showed good recovery in water samples.[2] | High accuracy, with recovery rates often between 96.4 ± 6.1%.[1] |
| Precision (RSD) | Dependent on the analyst's technique and the determination of the endpoint. | Good for on-site measurements. | High; relative standard deviation is typically low.[1] |
| Analysis Time | Relatively fast for a single sample but can be laborious for multiple samples.[1] | Rapid; suitable for high-throughput analysis.[1] | Longer due to sample preparation and chromatographic run time.[1] |
| Cost | Low cost.[1] | Low cost per analysis with inexpensive instrumentation.[1] | High initial instrument cost and ongoing operational expenses.[1] |
| Ease of Use | Requires a skilled analyst for accurate endpoint determination. | Relatively simple to perform. | Requires a skilled operator and expertise in method development. |
Experimental Protocols
Iodometric Titration
This method is based on the oxidation of iodide to iodine by Chloramine-B in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
Reagents and Solutions:
-
Potassium iodide (KI), 10% (w/v) solution
-
Glacial acetic acid
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) volumetric solution
-
Starch indicator solution (1% w/v)
-
This compound sample
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a glass-stoppered flask.
-
Add 2 g of potassium iodide and 5 mL of glacial acetic acid to the solution.
-
Stopper the flask, mix well, and allow the reaction to proceed in the dark for 10 minutes.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution.
-
When the solution turns a pale yellow, add 2 mL of starch solution and continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
Calculation: The percentage of this compound can be calculated using the following formula:
% this compound = (V × N × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution in mL
-
N = Normality of the sodium thiosulfate solution
-
E = Equivalent weight of this compound (molecular weight / 2)
-
W = Weight of the sample in mg
UV-Visible Spectrophotometry
This method involves the reaction of Chloramine-B with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and subsequent coupling with trimipramine maleate (TPM) in an acidic medium to form a blue-colored product with a maximum absorbance at 630 nm.[2]
Reagents and Solutions:
-
This compound standard stock solution (1000 µg/mL)
-
MBTH solution (0.1% w/v)
-
TPM solution (0.1% w/v)
-
Sulfuric acid (5N)
Procedure:
-
Prepare a series of standard solutions of this compound by diluting the stock solution.
-
In a set of 25 mL volumetric flasks, add aliquots of the standard solutions.
-
To each flask, add 2.0 mL of 5N sulfuric acid, 1.0 mL of 0.1% (w/v) MBTH, and 1.0 mL of 0.2% (w/v) TPM.
-
Allow the flasks to stand at room temperature for 20 minutes for color development.[2]
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at 630 nm against a reagent blank.
-
Prepare the sample solution in the same manner.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct and simultaneous determination of Chloramine-B and its primary degradation product, p-toluenesulfonamide (p-TSA), in aqueous samples.[3] The following is an adaptation of a method for Chloramine-T.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase: 0.01M phosphate buffer and acetonitrile (60:40 v/v), degassed.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of working standards by diluting the stock solution to bracket the expected sample concentrations.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the Chloramine-B peak based on the retention time of the standard. Calculate the concentration of Chloramine-B in the sample using the calibration curve generated from the peak areas of the standards.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Principles of the compared analytical methods for this compound.
References
A Comparative Guide to Amine Chlorination: Chloramine-B Hydrate vs. N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom onto a nitrogen center to form N-chloroamines is a critical transformation in organic synthesis, providing access to a class of versatile intermediates for the construction of nitrogen-containing molecules. Among the various reagents available for this purpose, Chloramine-B hydrate and N-chlorosuccinimide (NCS) are two commercially available, solid-state options. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the optimal reagent for their specific amine chlorination needs.
At a Glance: Key Differences
| Feature | This compound | N-Chlorosuccinimide (NCS) |
| Reagent Type | N-Chloro-N-sodiobenzenesulfonamide | N-Chloroimide |
| Appearance | White crystalline powder | White crystalline solid |
| Molecular Weight | 231.63 g/mol (hydrate) | 133.53 g/mol |
| Melting Point | 170-173 °C | 148-150 °C[1][2] |
| Solubility | Soluble in water and ethanol; insoluble in ether and chloroform.[3] | Soluble in water, alcohol, acetone, and acetic acid; slightly soluble in ether, chloroform, and carbon tetrachloride.[1][2] |
| Stability | Stable solid; loses only 0.1% effective chlorine after one year in an airtight container. | Stable, crystalline solid that is easy to handle and store.[4] |
| Primary Byproduct | Benzenesulfonamide | Succinimide |
| Byproduct Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and acetone.[5][6][7] | Water-soluble. |
Performance in Amine Chlorination: A Data-Driven Comparison
N-Chlorosuccinimide (NCS) for Aromatic Amine Chlorination
NCS is a well-established reagent for the chlorination of various substrates, including aromatic amines. A notable example is the trichlorination of aniline.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Aniline | N-Chlorosuccinimide (3 equiv.) | Acetonitrile, reflux | 2,4,6-Trichloroaniline | 88% | --INVALID-LINK-- |
This reaction demonstrates the high efficiency of NCS for the chlorination of an aromatic amine, providing an excellent yield of the polychlorinated product. The work-up is straightforward, involving precipitation of the product in water, which effectively removes the water-soluble succinimide byproduct.
This compound and its Analogue, Chloramine-T, in Heterocyclic Amine Chlorination
While specific preparative examples of N-chlorination of simple amines using this compound are scarce in the literature, its close analogue, Chloramine-T, has been effectively used for the chlorination of nitrogen-containing heterocycles. Given their structural and chemical similarities, the performance of Chloramine-T can serve as a valuable proxy for the potential of Chloramine-B.
A study on the chlorination of imidazo[1,2-a]pyridines using Chloramine-T showcases its efficacy.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | Chloramine-T (1 equiv.) | Neat, room temperature, 5 min | 3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine | 95% | --INVALID-LINK--[5] |
| 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | Chloramine-T (1 equiv.) | Neat, room temperature, 5 min | 3-Chloro-8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 72% | --INVALID-LINK--[5] |
These results highlight the potential of N-chloro-N-sodio-arenesulfonamides as potent chlorinating agents, achieving high yields under mild, solvent-free conditions. The byproduct, p-toluenesulfonamide (analogous to benzenesulfonamide from Chloramine-B), is typically removed by extraction with an organic solvent followed by filtration.[5]
Experimental Protocols
1. Trichlorination of Aniline using N-Chlorosuccinimide
This protocol is adapted from the work of Davis, M. C. in Synthetic Communications, 2009 , 39 (6), 1100-1108.
-
Materials: Aniline, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve freshly distilled aniline (1.0 equiv.) in acetonitrile.
-
Add NCS (3.0 equiv.) portion-wise to the stirred solution. An exotherm may be observed, particularly with the addition of the third equivalent.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of vigorously stirred water.
-
The product, 2,4,6-trichloroaniline, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove the succinimide byproduct.
-
The crude product can be further purified by recrystallization.
-
2. Chlorination of 2-Substituted Imidazo[1,2-a]pyridine using Chloramine-T (as an analogue for Chloramine-B)
This protocol is based on the work of Sharma, P., et al. in ACS Omega, 2018 , 3 (4), 3895-3903.[5]
-
Materials: 2-substituted imidazo[1,2-a]pyridine, Chloramine-T.
-
Procedure:
-
In an oven-dried reaction tube, add the 2-substituted imidazo[1,2-a]pyridine (1.0 equiv.).
-
Add Chloramine-T (1.0 equiv.) to the reaction tube.
-
Stir the neat (solvent-free) mixture at room temperature in ambient air for 5 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.
-
Filter the mixture to remove the insoluble p-toluenesulfonamide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by column chromatography.
-
Visualization of Experimental Workflows
Caption: Workflow for the chlorination of aniline with NCS.
Caption: Workflow for the chlorination of an imidazoheterocycle with Chloramine-T.
Byproducts and Ease of Work-up
The nature of the byproduct is a significant consideration in the selection of a chlorinating agent as it directly impacts the ease of product purification.
-
N-Chlorosuccinimide: The primary byproduct of reactions with NCS is succinimide . Succinimide is highly soluble in water, which allows for a simple and efficient work-up procedure. In many cases, quenching the reaction mixture with water and extracting the product with an organic solvent is sufficient to remove the majority of the succinimide. For the chlorination of aniline, the product precipitates from water while the succinimide remains in the aqueous phase.
-
This compound: The corresponding byproduct is benzenesulfonamide . Benzenesulfonamide has low solubility in water but is soluble in many organic solvents, including ethanol and acetone.[5][6][7] This can make its removal more challenging than that of succinimide, especially if the desired product has similar solubility properties. The removal of the analogous p-toluenesulfonamide is often achieved by washing the organic layer with a basic aqueous solution (e.g., dilute NaOH) to deprotonate the sulfonamide and render it water-soluble.[8] Alternatively, if the product is not soluble in the reaction solvent, the sulfonamide can be removed by filtration as demonstrated in the Chloramine-T protocol.
Caption: Comparison of byproduct removal strategies.
Safety and Handling
Both this compound and N-chlorosuccinimide are solid reagents, which makes them generally easier and safer to handle than gaseous or liquid chlorinating agents like chlorine gas or sulfuryl chloride. However, appropriate safety precautions must always be taken.
-
This compound:
-
May intensify fire; it is an oxidizer.
-
Causes skin and serious eye irritation.
-
Harmful if swallowed.
-
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Work in a well-ventilated area.
-
-
N-Chlorosuccinimide:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
It is a moisture-sensitive solid.[4]
-
Standard PPE should be worn during handling.
-
Handle in a well-ventilated area.
-
Conclusion and Recommendations
Both this compound and N-chlorosuccinimide are effective solid-state reagents for chlorination. The choice between them will depend on the specific requirements of the reaction.
-
N-Chlorosuccinimide is a versatile and widely documented reagent for the chlorination of a broad range of substrates, including amines. The high yield obtained in the chlorination of aniline and the ease of removal of its water-soluble byproduct make it an attractive choice for many applications.
-
This compound , and its analogue Chloramine-T, have demonstrated high reactivity and efficiency, particularly for the chlorination of electron-rich heterocyclic systems, often under very mild, solvent-free conditions. While preparative scale N-chlorination of simple amines is less documented, its potential for high reactivity should not be overlooked. The removal of the benzenesulfonamide byproduct may require an additional basic wash step compared to the work-up for NCS reactions.
For researchers developing new synthetic methodologies, NCS offers a more predictable and well-characterized starting point for a wider variety of amines. However, for specific applications, particularly with heterocyclic amines where high reactivity and mild conditions are desired, This compound or its analogues are worthy of consideration. It is recommended to perform small-scale test reactions to determine the optimal reagent and conditions for a specific substrate.
References
- 1. N-Chlorosuccinimide CAS#: 128-09-6 [m.chemicalbook.com]
- 2. N-Chlorosuccinimide | 128-09-6 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 7. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chloramine-B Hydrate and Other N-Chloro Reagents for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, N-chloro reagents serve as indispensable tools for a variety of transformations, including oxidation, chlorination, and amination reactions. Among these, Chloramine-B hydrate is a well-established yet often overlooked reagent. This guide provides an objective, data-driven comparison of this compound with other commonly employed N-chloro reagents, such as Chloramine-T, N-chlorosuccinimide (NCS), and Dichloramine-T. By presenting key performance indicators, detailed experimental protocols, and mechanistic insights, this document aims to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical and Performance Characteristics
Chloramine-B (CB) and its close analog Chloramine-T (CT) are N-chloro-N-sodio sulfonamides that serve as sources of electrophilic chlorine.[1] While structurally similar, their subtle differences in stability and solubility can influence their reactivity and applicability in various synthetic contexts. N-chlorosuccinimide (NCS) is another widely used N-chloro reagent, valued for its versatility as both a chlorinating and oxidizing agent.[2][3] The stability of these compounds is a critical factor in their handling, storage, and reactivity.
Table 1: Comparison of Physicochemical Properties of N-Chloro Reagents
| Property | This compound | Chloramine-T Trihydrate | N-Chlorosuccinimide (NCS) |
| Chemical Formula | C₆H₅SO₂NClNa·xH₂O | CH₃C₆H₄SO₂NClNa·3H₂O | C₄H₄ClNO₂ |
| Molar Mass | 213.62 g/mol (anhydrous) | 281.69 g/mol | 133.53 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White crystalline solid |
| Active Cl Content | ~26-28% | ~25% | ~26.5% |
| Solubility | Soluble in water | More soluble in a wider range of solvents than Chloramine-B[4] | Soluble in water and many organic solvents[5] |
Stability Comparison of N-Chloro Reagents
The stability of N-chloro reagents is crucial for their practical application. A comparative study on the hydrolytic decomposition of several N-chloro compounds in aqueous solutions revealed significant differences in their stability. The order of stability was found to be: Chloramine-T > Chloramine-B > Halane (1,3-dichloro-5,5-dimethylhydantoin) > N-chlorosuccinimide.[2] This indicates that the N-Cl bond in Chloramine-T is more resistant to hydrolysis compared to Chloramine-B, which is in turn more stable than NCS.
Table 2: Hydrolytic Stability of N-Chloro Reagents at 60°C [2]
| Reagent | Half-life (t½) |
| N-Chlorosuccinimide (NCS) | ~3 hours |
| Halane (DCDMH) | ~16 hours |
| Chloramine-B (CB) | ~4 weeks |
| Chloramine-T (CT) | ~10 weeks |
This difference in stability can be attributed to the electronic effects on the N-Cl bond. The electron-donating methyl group in Chloramine-T strengthens the N-Cl bond towards dissociation compared to the unsubstituted phenyl ring in Chloramine-B.[2] In contrast, the N-Cl bond in NCS is more labile, leading to its lower stability in aqueous solutions.[2]
Comparative Performance in Synthesis
Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Both Chloramine-B and Chloramine-T are effective reagents for this purpose.[1][6] While direct comparative studies under identical conditions are scarce, individual performance data provides valuable insights.
Table 3: Performance in the Oxidation of Benzyl Alcohol
| Reagent | Conditions | Product | Yield | Reference |
| Chloramine-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Benzaldehyde | - | [1] |
| Chloramine-T | HClO₄, NaCl, 30°C | Benzaldehyde | Quantitative | [1] |
| N-Chlorosuccinimide (NCS) | DMF, Room Temperature | Benzaldehyde | 95% | [2] |
| N-Chlorosuccinimide (NCS) | H₂SO₄, Aqueous Acetic Acid | Benzaldehyde | 90% (as DNP derivative) |
Note: Yields for the Chloramine-B reaction were not specified in the kinetic study.[1]
Hofmann Rearrangement
The Hofmann rearrangement is a key reaction for the synthesis of primary amines from primary amides. Various N-chloro reagents can be employed to facilitate this transformation. While direct comparative yield data for Chloramine-B is limited in the readily available literature, its utility can be inferred from its chemical similarity to Chloramine-T and other N-haloamides. The choice of reagent can influence reaction efficiency and selectivity.[1]
Table 4: Performance of N-Chloro Reagents in the Hofmann Rearrangement of Benzamide
| Reagent | Conditions | Product | Yield | Reference |
| Trichloroisocyanuric acid (TCCA) | NaOH, aqueous acetonitrile | Aniline | 89% | [7] |
| In situ generated N-chlorobenzamide (from TCCA) | NaOH, EtOAc/H₂O, 5 min contact time, then HCl quench | Aniline | - | [8] |
Note: While Chloramine-B is a potential reagent for this transformation, specific yield data for the Hofmann rearrangement of benzamide using Chloramine-B was not found in the reviewed literature.
Experimental Protocols
Determination of Active Chlorine Content (Iodometric Titration)
This protocol is a standard method for determining the concentration of active chlorine in N-chloro reagents.[9][10]
Materials:
-
N-chloro reagent sample
-
Potassium iodide (KI)
-
Glacial acetic acid or dilute sulfuric acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh a sample of the N-chloro reagent and dissolve it in a known volume of distilled water in a conical flask.
-
Add an excess of potassium iodide (KI) to the solution.
-
Acidify the solution with glacial acetic acid or dilute sulfuric acid. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active chlorine using the following formula:
% Active Chlorine = (V × N × 35.45 × 100) / (W × 2)
Where:
-
V = Volume of Na₂S₂O₃ solution used (in L)
-
N = Normality of Na₂S₂O₃ solution
-
W = Weight of the N-chloro reagent sample (in g)
-
35.45 = Equivalent weight of chlorine
-
Oxidation of Benzyl Alcohol with Chloramine-T[1]
Materials:
-
Benzyl alcohol
-
Chloramine-T
-
Perchloric acid (HClO₄)
-
Sodium chloride (NaCl)
-
Triply distilled water
Procedure:
-
Prepare solutions of benzyl alcohol, Chloramine-T, perchloric acid, and sodium chloride in triply distilled water.
-
The reaction is conducted under pseudo-first-order conditions at a constant temperature of 30°C.
-
In a reaction vessel, prepare a solution containing benzyl alcohol, HClO₄, and NaCl.
-
Initiate the reaction by adding the Chloramine-T solution to the vessel.
-
Monitor the progress of the reaction by iodometrically estimating the unreacted Chloramine-T at different time intervals.
Oxidation of 1-Hexanol with Chloramine-B[1]
Materials:
-
1-Hexanol
-
Chloramine-B
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS)
Procedure:
-
The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (e.g., 30-50°C).
-
Allow solutions of 1-hexanol and the oxidizing agent (Chloramine-B in HCl with SLS) to equilibrate to the desired temperature.
-
Start the reaction by mixing the equilibrated solutions.
-
Withdraw aliquots of the reaction mixture at regular intervals and quench the reaction using ice.
-
Treat the unreacted Chloramine-B with 10% potassium iodide and dilute sulfuric acid.
-
Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of remaining Chloramine-B.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the chemical processes involved.
Caption: General mechanism for the oxidation of alcohols by N-chloro sulfonamides.
Caption: Key steps in the Hofmann rearrangement using an N-chloro reagent.
Caption: A generalized experimental workflow for a synthetic transformation.
Conclusion
This compound is a versatile and effective N-chloro reagent with distinct stability and reactivity profiles compared to other common reagents like Chloramine-T and N-chlorosuccinimide. Its greater stability compared to NCS makes it a more robust option for reactions in aqueous media, while its reactivity is comparable to Chloramine-T for transformations such as alcohol oxidation. The choice of N-chloro reagent will ultimately depend on the specific requirements of the synthesis, including the substrate, desired reaction conditions, and cost-effectiveness. This guide provides a foundational understanding and practical data to aid researchers in selecting the optimal reagent for their work. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative merits of these important synthetic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. N-Chlorosuccinimide (NCS)-N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chloramine-T-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 10. hiranuma.com [hiranuma.com]
Chloramine-B Hydrate as a Titrant: A Comparative Guide for Analytical Chemistry
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, the choice of a titrant is pivotal for ensuring the accuracy and reliability of quantitative analyses. Chloramine-B hydrate has emerged as a versatile oxidizing titrant, offering a stable and effective alternative to more conventional reagents. This guide provides an objective comparison of this compound with its close analog, Chloramine-T, and the widely used sodium hypochlorite, supported by experimental data and detailed protocols for their application in titrimetric analysis.
Performance Comparison of Oxidizing Titrants
The efficacy of a titrant is determined by several key performance indicators, including its stability, accuracy, and precision in analytical determinations. While Chloramine-T is more commonly documented due to its slightly greater stability and solubility in a wider range of solvents, this compound presents a potent and viable alternative.[1] Sodium hypochlorite, while a strong oxidizing agent, is known to be less stable, with its concentration degrading over time, influenced by factors such as temperature and exposure to light.[2]
A comparative overview of these titrants is presented below:
| Feature | This compound | Chloramine-T | Sodium Hypochlorite |
| Chemical Formula | C₆H₅SO₂NClNa·xH₂O | CH₃C₆H₄SO₂NClNa·3H₂O | NaOCl |
| Appearance | White crystalline powder | White crystalline powder | Pale yellow liquid |
| Stability of Solution | Less stable than Chloramine-T[1] | Generally more stable[1][3] | Less stable; degrades over time[2] |
| Primary Applications | Titrimetric analysis of pharmaceuticals, disinfectant | Titrimetric analysis of pharmaceuticals, disinfectant, organic synthesis[1] | Disinfectant, bleaching agent, titrant |
| Endpoint Detection | Iodometric (starch indicator), Potentiometric | Iodometric (starch indicator), Potentiometric | Iodometric (starch indicator), Potentiometric |
While direct comparative studies under identical conditions are not extensively available in the literature, the existing data allows for an assessment of their individual performance in similar applications. For instance, in the titrimetric determination of various pharmaceuticals, both Chloramine-B and Chloramine-T have been shown to provide accurate and precise results.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these titrants. The following protocols outline the preparation, standardization, and application of this compound, Chloramine-T, and sodium hypochlorite in the titrimetric analysis of a model pharmaceutical compound.
Preparation and Standardization of Titrants
1. This compound (0.1 N)
-
Preparation: Dissolve an accurately weighed amount of this compound in distilled water to make a 0.1 N solution.
-
Standardization (Iodometric Method):
-
To 25 mL of the prepared Chloramine-B solution in a conical flask, add 10 mL of 10% potassium iodide solution and 5 mL of 2N sulfuric acid.
-
Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution using starch solution as an indicator towards the endpoint (disappearance of the blue color).
-
Calculate the normality of the Chloramine-B solution.
-
2. Chloramine-T (0.1 N)
-
Preparation: Dissolve approximately 2.8 g of Chloramine-T trihydrate in 100 mL of distilled water.
-
Standardization (Iodometric Method): Follow the same procedure as for this compound. A titrimetric method for the determination of Chloramine-T has been reported with a relative standard deviation of 0.6-0.8%.[4]
3. Sodium Hypochlorite (0.1 N)
-
Preparation: Dilute a commercially available sodium hypochlorite solution to the approximate desired concentration.
-
Standardization (Iodometric Method):
-
Pipette 25 mL of the prepared sodium hypochlorite solution into a conical flask.
-
Add 10 mL of 10% potassium iodide solution and 5 mL of 2N acetic acid.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution using starch indicator.
-
Titrimetric Analysis of a Pharmaceutical Substance (e.g., a Sulfonamide)
Direct Titration with Potentiometric Endpoint Detection:
-
Accurately weigh a quantity of the pharmaceutical substance and dissolve it in a suitable solvent (e.g., glacial acetic acid).
-
Immerse a platinum indicator electrode and a suitable reference electrode into the solution.
-
Titrate the sample solution with the standardized 0.1 N this compound (or Chloramine-T/sodium hypochlorite) solution, adding the titrant in small increments near the endpoint.
-
Record the potential (mV) after each addition and determine the endpoint from the inflection point of the titration curve.
Back Titration (for substances with slow reaction rates):
-
To an accurately weighed sample, add a known excess of the standardized 0.1 N this compound (or alternative) solution.
-
Allow the reaction to go to completion (gentle heating may be required).
-
Determine the unreacted excess of the titrant by iodometric titration as described in the standardization protocols.
-
Calculate the amount of titrant that reacted with the analyte and, subsequently, the purity of the sample.
Signaling Pathways and Experimental Workflows
The underlying principle of these titrations is a redox reaction where the active chlorine from the titrant oxidizes the analyte. The experimental workflow for a typical titrimetric analysis can be visualized as a logical sequence of steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of various sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability characteristics of aqueous chloramine-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Titrimetric determination of chloramine-T and some aldoses by amplification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Commercial Chloramine-B Hydrate
For Researchers, Scientists, and Drug Development Professionals
The purity of commercial Chloramine-B hydrate, a versatile disinfectant and oxidizing agent, is critical for its efficacy and safety in various applications. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary measure of this compound's purity is its active chlorine content. The theoretical active chlorine content in pure, anhydrous Chloramine-B (C₆H₅ClNNaO₂S) is approximately 16.6%. However, commercial products are typically hydrates and may contain impurities from the manufacturing process. The most common impurity is benzenesulfonamide, the starting material for its synthesis.
This guide compares three prevalent methods for purity assessment: Iodometric Titration, High-Performance Liquid Chromatography (HPLC), and a qualitative assessment of impurities by Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantifying the active ingredient, identifying impurities, and the available instrumentation.
| Parameter | Iodometric Titration | HPLC-UV | GC-MS (for impurities) |
| Principle | Redox titration of active chlorine. | Chromatographic separation and UV detection. | Chromatographic separation and mass spectrometric identification of volatile impurities. |
| Primary Use | Quantification of active chlorine content (purity assay). | Quantification of Chloramine-B and its primary impurity (benzenesulfonamide). | Identification and quantification of volatile organic impurities. |
| Limit of Detection (LOD) | ~0.1 mg/L (as chlorine) | Chloramine-B: ~0.01 mg/L; Benzenesulfonamide: ~0.001 mg/L[1][2] | Compound-dependent, typically in the low ppm to ppb range. |
| Precision (RSD) | < 2% | < 5% | < 10% |
| Accuracy (Recovery) | 98-102% | 95-105%[1][2] | 90-110% (with appropriate standards) |
| Specificity | Low (measures total oxidizing substances). | High (separates parent compound from impurities). | High (identifies specific impurities). |
| Instrumentation | Standard laboratory glassware (burette, flasks). | HPLC system with UV detector. | GC-MS system. |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~30-60 minutes |
| Cost per Sample | Low | Moderate | High |
| Advantages | Simple, inexpensive, and requires basic equipment. | High specificity, can quantify both active ingredient and impurities simultaneously. | Excellent for identifying unknown volatile impurities. |
| Disadvantages | Not specific for Chloramine-B; susceptible to interference from other oxidizing or reducing agents. | Higher initial instrument cost and requires skilled personnel. | Not suitable for non-volatile impurities; sample derivatization may be required. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Iodometric Titration for Active Chlorine Content
This method determines the total active chlorine content, which is a direct measure of the Chloramine-B purity.
Principle: Chloramine-B, in an acidic medium, liberates iodine from potassium iodide. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.
Reagents:
-
Potassium iodide (KI), crystal or 10% (w/v) solution
-
Glacial acetic acid or 2M Sulfuric Acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
Procedure:
-
Accurately weigh about 0.2 g of the commercial this compound sample into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2 g of potassium iodide (or 20 mL of a 10% KI solution) and 10 mL of glacial acetic acid.
-
Swirl the flask to mix and allow it to stand in the dark for 5 minutes.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate solution, adding it dropwise, until the blue color disappears and the solution becomes colorless.
-
Record the volume of sodium thiosulfate solution used.
Calculation: The percentage of active chlorine is calculated using the following formula:
Where:
-
V = Volume of sodium thiosulfate solution used in mL
-
N = Normality of the sodium thiosulfate solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample in g
HPLC Method for Chloramine-B and Benzenesulfonamide
This method provides a more specific assay of Chloramine-B and can simultaneously quantify the primary impurity, benzenesulfonamide. The following is adapted from a method for the analogous compound, Chloramine-T.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of a phosphate buffer and acetonitrile. A typical starting point is a 60:40 (v/v) mixture of 0.01 M potassium dihydrogen phosphate (adjusted to pH 3 with phosphoric acid) and acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25 °C)
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of Chloramine-B reference standard and benzenesulfonamide reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a sample of commercial this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve for both Chloramine-B and benzenesulfonamide.
-
Inject the sample solution.
-
Identify the peaks based on the retention times of the standards. The expected retention time for benzenesulfonamide will be shorter than that for Chloramine-B.
-
Quantify the amount of Chloramine-B and benzenesulfonamide in the sample using the calibration curves.
-
GC-MS for Identification of Volatile Impurities
This method is suitable for identifying and quantifying volatile or semi-volatile organic impurities that may be present in the commercial product.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Sample Preparation:
-
Dissolve a known amount of the this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
The solution may need to be derivatized to make the analytes more volatile, though many potential impurities may be amenable to direct analysis.
-
An internal standard can be added for quantitative analysis.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
Analysis:
-
Inject the prepared sample into the GC-MS.
-
The separated components will be detected by the mass spectrometer.
-
Identify the impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantification can be performed by creating a calibration curve with standards of the identified impurities.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
References
A Comparative Analysis of Chloramine-B and Chloramine-T as Disinfectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the disinfectant efficacy of Chloramine-B and Chloramine-T, two closely related N-chloro compounds. By examining their mechanisms of action, quantitative efficacy against various microorganisms, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to select the appropriate disinfectant for their specific applications.
Executive Summary
Both Chloramine-B and Chloramine-T exert their antimicrobial effects through the release of active chlorine, a potent oxidizing agent that disrupts essential cellular components of microorganisms. While they share a common mechanism, their efficacy can differ based on factors such as their chemical stability, solubility, and interaction with microbial cells. Generally, Chloramine-T is more stable and soluble than Chloramine-B.[1] However, studies comparing Chloramine-T with monochloramine, a compound structurally and mechanistically similar to Chloramine-B, suggest that the latter can exhibit superior bactericidal and fungicidal activity due to its higher lipophilicity and smaller molecular size, which may facilitate easier penetration into microbial cells.[2][3]
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the disinfectant efficacy of Chloramine-T and a comparative study between monochloramine and Chloramine-T. Due to a lack of directly comparable quantitative studies for Chloramine-B under the same conditions, data for monochloramine is presented as a surrogate to infer the potential efficacy of Chloramine-B.
Table 1: Comparative Efficacy of Monochloramine (NH₂Cl) and Chloramine-T (CAT) [2]
| Microorganism | Concentration (mM) | Time for 3-log₁₀ Reduction (NH₂Cl) | Time for 3-log₁₀ Reduction (CAT) |
| Escherichia coli | 0.036 | 1 min | 120 min |
| Staphylococcus aureus | 0.036 | 5 min | 30 min |
| Pseudomonas aeruginosa | 0.107 | 5 min | 20 min |
| Candida albicans | 0.355 | 30 sec (for 2-log₁₀ reduction) | 60 min (for 2-log₁₀ reduction) |
Table 2: Bactericidal Efficacy of Chloramine-T [4][5]
| Microorganism | Concentration (ppm) | Contact Time | Percent Reduction |
| Staphylococcus aureus | 200 | 5 min | 95% to >99.99% |
| MRSA | 200 | 5 min | 95% to >99.99% |
| VRE | 200 | 5 min | >99.9% to 100% |
| Escherichia coli | 200 | 5 min | 95% to 100% (without serum) |
| Escherichia coli | 300 | 3-5 min | 95% to 100% |
| Pseudomonas aeruginosa | 400 | - | Not significantly affected |
Table 3: Fungicidal Efficacy of Chloramine-T against Candida spp. [6]
| Parameter | Concentration (mmol/L) |
| Minimum Inhibitory Concentration (MIC) | 0.69 - 5.54 |
| Minimum Fungicidal Concentration (MFC) | 1.38 - 11.09 |
Mechanism of Action
The primary mechanism of action for both Chloramine-B and Chloramine-T is the release of active chlorine in the form of hypochlorous acid (HOCl) upon dissolution in water.[1] This active chlorine is a powerful oxidizing agent that indiscriminately attacks various microbial cellular components.
Key targets of this oxidative stress include:
-
Cell Membranes and Walls: Oxidation of lipids and proteins in the cell membrane disrupts its integrity, leading to increased permeability and leakage of essential cellular contents.[7][8]
-
Enzymes: Critical enzymes, particularly those containing sulfhydryl groups in amino acids like cysteine and methionine, are susceptible to oxidation, leading to their inactivation and the disruption of metabolic pathways.
-
Nucleic Acids: Active chlorine can cause damage to DNA and RNA, interfering with replication and protein synthesis.[9]
Recent studies also suggest that chloramines can interfere with cellular signaling pathways. For instance, they have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is crucial for the inflammatory response and cell survival. By inhibiting NF-κB, chloramines may contribute to the downregulation of pro-inflammatory responses and potentially induce apoptosis in microbial cells.[10][11]
Experimental Protocols
A standardized method for evaluating the efficacy of disinfectants is the quantitative suspension test, such as the BS EN 13727 . This test is designed to determine the bactericidal activity of chemical disinfectants and antiseptics intended for use in the medical area.
Experimental Protocol: BS EN 13727 - Quantitative Suspension Test
-
Preparation of Test Organisms: Standardized strains of bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) are cultured to a specific concentration.
-
Preparation of Disinfectant Solutions: The disinfectant (Chloramine-B or Chloramine-T) is diluted to the desired test concentrations with hard water to simulate practical use conditions.
-
Test Procedure:
-
A suspension of the test bacteria is mixed with an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.
-
The prepared disinfectant solution is added to the bacterial suspension.
-
The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 1, 5, 15, 30, or 60 minutes).
-
-
Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by adding a validated neutralizer. This is a critical step to prevent overestimation of the disinfectant's efficacy.
-
Enumeration of Survivors: The number of surviving bacteria in the mixture is determined by plating serial dilutions onto a suitable growth medium.
-
Calculation of Reduction: The reduction in viable bacterial counts is calculated by comparing the number of surviving bacteria to the initial bacterial count. A log reduction of ≥ 5 is typically required for a product to pass the test for general disinfection.
Mandatory Visualization
Caption: General mechanism of action for Chloramine-B and Chloramine-T.
Caption: Experimental workflow for the BS EN 13727 quantitative suspension test.
Caption: Postulated inhibition of the NF-κB signaling pathway by chloramines.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbicidal activity of monochloramine and chloramine T compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOCl forms lipid N-chloramines in cell membranes of bacteria and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IκB is a sensitive target for oxidation by cell-permeable chloramines: inhibition of NF-κB activity by glycine chloramine through methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Chloramine-B Hydrate: Applications, Limitations, and Alternatives in Disinfection
For Researchers, Scientists, and Drug Development Professionals
Chloramine-B hydrate, a chlorinated sulfonamide, has long been utilized as a disinfectant and mild antiseptic. Its efficacy against a broad spectrum of microorganisms, coupled with its relative stability in solid form, has cemented its place in various applications, from water treatment to laboratory disinfection. However, a comprehensive understanding of its limitations and a comparative analysis with contemporary alternatives are crucial for informed decision-making in research and development settings. This guide provides an objective comparison of this compound's performance with other disinfectants, supported by available experimental data and detailed methodologies.
I. Overview of this compound
This compound is an organic chlorine-releasing compound. Its disinfecting action stems from the hydrolysis of the N-Cl bond in the presence of water, which releases hypochlorous acid (HOCl), a potent antimicrobial agent. It is typically a white, crystalline powder that is soluble in water.[1]
II. Key Applications
This compound's primary application lies in its role as a broad-spectrum disinfectant. It is effective against bacteria, viruses, and fungi.[1] Key areas of use include:
-
Water Treatment: Due to its sustained release of active chlorine, it provides a longer-lasting disinfecting residual, making it valuable for municipal water supplies and aquaculture.[1]
-
Surface Disinfection: It is used for disinfecting various surfaces, including those in laboratories and healthcare settings.
-
Organic Synthesis: Beyond disinfection, Chloramine-B serves as a reagent in organic chemistry, particularly for chlorination reactions.
III. Performance Comparison: this compound vs. Alternatives
The selection of a disinfectant is a critical step in many experimental protocols and manufacturing processes. The following tables provide a comparative overview of this compound against common alternatives, based on available data.
Bactericidal Efficacy
| Disinfectant | Target Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Chloramine-B | Escherichia coli | 50 ppm | 1 h | > 6.5 | [2] |
| Sodium Hypochlorite | Escherichia coli | 50 ppm | 1 h | > 7.5 | [2] |
| Monochloramine | Escherichia coli | 50 ppm | 1 h | 0.89 | [2] |
| Chloramine-B | Listeria monocytogenes | 50 ppm | 1 h | > 6.5 | [2] |
| Sodium Hypochlorite | Listeria monocytogenes | 50 ppm | 1 h | > 7.5 | [2] |
| Chloramine-B | Salmonella spp. | 50 ppm | 1 h | > 6.5 | [2] |
| Sodium Hypochlorite | Salmonella spp. | 50 ppm | 1 h | > 7.5 | [2] |
| Sodium Hypochlorite | Salmonella Enteritidis | 100 µg/mL | - | 4.91 (on stainless steel) | [3] |
| Chlorine Dioxide | Salmonella Enteritidis | Same as NaOCl | - | > NaOCl | [3] |
Virucidal Efficacy
Quantitative virucidal data for this compound is limited in the reviewed literature. However, general principles of chlorine-releasing compounds suggest activity against a range of viruses, particularly enveloped viruses which are more susceptible to disinfectants.[4] Non-enveloped viruses are generally more resistant.[4][5]
| Disinfectant | Target Virus | Concentration | Contact Time | Log Reduction | Reference |
| Sodium Hypochlorite | Hepatitis A Virus (HAV) | > 200 ppm | - | > 4 (suspension test) | [6] |
| Chlorine Dioxide | Hepatitis A Virus (HAV) | > 500 ppm | 10 min | > 3 (carrier test) | [6] |
| Ethanol | Hepatitis A Virus (HAV) | 50% | 10 min | > 3 (carrier test) | [6] |
| Peracetic Acid | Hepatitis A Virus (HAV) | 80-2500 ppm | - | Ineffective | [6] |
Sporicidal Efficacy
Bacterial spores are highly resistant to disinfectants. While some chlorine compounds show sporicidal activity, often higher concentrations and longer contact times are required.
| Disinfectant | Target Microorganism | Concentration | Contact Time | Efficacy | Reference |
| Chloramine-B | Bacillus cereus spores | Equal active chlorine to Presept | 4 h | Germination and division observed | [7] |
| Presept (NaDCC) | Bacillus cereus spores | Equal active chlorine to Chloramine-B | 7 h | No post-germinative development | [7] |
| Sodium Hypochlorite | Bacillus subtilis spores | - | 30 min | > 99.9% inactivation | [7][8] |
| Peracetic Acid | Bacillus subtilis spores | - | 30 min | > 99.9% inactivation | [7][8] |
| Glutaraldehyde | Bacillus subtilis spores | - | 30 min | ~90% inactivation | [7][8] |
| Peracetic Acid | Bacillus atrophaeus spores | 0.2% | 40 min | 6-7 log reduction | [6] |
| Glutaraldehyde | Bacillus atrophaeus spores | 2.0% | - | Control | [6] |
IV. Limitations of this compound
Despite its utility, this compound possesses several limitations that researchers and drug development professionals must consider:
-
Instability: It can decompose when exposed to heat, light, or acidic conditions, potentially releasing toxic chlorine gas.[9]
-
Slower Action: The efficacy of Chloramine-B is generally slower than that of hypochlorous acid.
-
Reactivity: It can react with various organic and inorganic materials, which can reduce its disinfectant efficacy.
-
Environmental and Health Concerns: As a chlorinated compound, there are concerns about the formation of disinfection byproducts (DBPs) and its potential for environmental toxicity if not handled and disposed of properly.
V. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of disinfectant efficacy.
Suspension Test for Bactericidal Activity
This protocol is a modification of standard quantitative suspension tests used to evaluate the efficacy of liquid disinfectants.
Objective: To determine the log reduction of a specific bacterial strain upon exposure to this compound solution.
Materials:
-
This compound
-
Sterile, deionized water
-
Test bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) grown to a known concentration (e.g., 10^8 CFU/mL)
-
Sterile test tubes
-
Neutralizer solution (e.g., sodium thiosulfate)
-
Standard plate count agar
-
Incubator
Procedure:
-
Preparation of Disinfectant Solution: Prepare a stock solution of this compound in sterile, deionized water to the desired concentration (e.g., 1000 ppm). From this, prepare working solutions of the desired test concentrations (e.g., 50 ppm, 100 ppm).
-
Inoculation: In a sterile test tube, add 9.9 mL of the this compound working solution.
-
Add 0.1 mL of the bacterial culture suspension to the test tube. This creates a 1:100 dilution of the culture.
-
Contact Time: Start a timer immediately after adding the bacterial culture. The mixture should be vortexed for 10 seconds. Allow the suspension to stand for the specified contact times (e.g., 1, 5, 10 minutes) at a controlled temperature.
-
Neutralization: At the end of each contact time, transfer 1 mL of the disinfectant-bacteria mixture to a tube containing 9 mL of a suitable neutralizer solution. This stops the antimicrobial action of the Chloramine-B.
-
Enumeration: Perform serial ten-fold dilutions of the neutralized solution in a sterile diluent.
-
Plate 1 mL of appropriate dilutions onto standard plate count agar in duplicate.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 24-48 hours.
-
Counting: Count the number of colonies on the plates and calculate the concentration of surviving bacteria (CFU/mL).
-
Calculation of Log Reduction: Log Reduction = log10(Initial bacterial concentration) - log10(Bacterial concentration after disinfection)
AOAC Use-Dilution Test (Modified for this compound)
This carrier-based test simulates the disinfection of hard, non-porous surfaces.
Objective: To evaluate the efficacy of this compound in disinfecting a contaminated surface.
Materials:
-
Sterile stainless-steel carriers (penicylinders)
-
Test bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica)
-
This compound solution at the desired concentration
-
Sterile water for dilution
-
Letheen broth or other suitable growth medium with a neutralizer
-
Incubator
Procedure:
-
Carrier Inoculation: Aseptically place sterile carriers into a 24-hour broth culture of the test organism. Let them soak for 15 minutes.
-
Drying: Remove the carriers and place them in a sterile petri dish. Dry the carriers in an incubator at 37°C for 40-60 minutes until visibly dry.
-
Disinfectant Exposure: Place each dried, contaminated carrier into a separate tube containing 10 mL of the prepared this compound solution.
-
Contact Time: Expose the carriers to the disinfectant for the specified contact time (e.g., 10 minutes) at a controlled temperature.
-
Transfer to Growth Medium: After the contact time, aseptically transfer each carrier to a tube containing 10 mL of Letheen broth with a neutralizer.
-
Incubation: Incubate the broth tubes at the optimal temperature for the test organism for 48 hours.
-
Observation: Observe the tubes for turbidity, which indicates bacterial growth and a failure of the disinfectant at that concentration and contact time. The absence of turbidity indicates effective disinfection.
-
Interpretation: The number of tubes showing growth out of the total number tested is recorded. For regulatory purposes, a specific number of negative tubes is required to pass the test.
VI. Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monochloramine versus sodium hypochlorite as antimicrobial agents for reducing populations of bacteria on broiler chicken carcasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hartmann-science-center.com [hartmann-science-center.com]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Comparative sporicidal effects of liquid chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Chloramine-B and Similar N-Haloamine Oxidizing Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative kinetics of Chloramine-B, Chloramine-T, and Bromamine-B in oxidation reactions.
This guide provides an objective comparison of the kinetic behavior of Chloramine-B and other related N-haloamine oxidizing agents, namely Chloramine-T and Bromamine-B. The information presented is based on experimental data from various kinetic studies to facilitate a deeper understanding of their reactivity and mechanistic pathways. This document is intended to assist researchers in selecting the appropriate oxidizing agent for their specific applications, particularly in the field of drug development and organic synthesis.
Introduction to N-Haloamine Oxidizing Agents
N-haloamines, such as Chloramine-B (CAB), Chloramine-T (CAT), and Bromamine-B (BAB), are versatile oxidizing agents used in a wide range of chemical transformations.[1] Their reactivity stems from the electrophilic halogen atom attached to the nitrogen of a sulfonamide group. While structurally similar, subtle differences in their molecular framework lead to variations in their oxidizing strength, stability, and reaction kinetics.[1]
Chloramine-T is generally more stable and soluble in a wider range of solvents compared to Chloramine-B, which contributes to its more frequent use in organic synthesis.[1] The active oxidizing species in their reactions can vary depending on the pH of the medium and may include the protonated form of the chloramine, dichloramine, or hypohalous acid.[1][2]
Comparative Kinetic Data
The following table summarizes the kinetic data for the oxidation of various substrates by Chloramine-B, Chloramine-T, and Bromamine-B. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of rate constants should be done with caution due to variations in experimental conditions across different studies.
| Oxidizing Agent | Substrate | Medium | Order w.r.t. [Oxidant] | Order w.r.t. [Substrate] | Order w.r.t. [H+] or [OH-] | Reference |
| Chloramine-B | Etamsylate | Alkaline (NaOH) | First | Fractional (0.53) | Fractional | |
| Tetracaine Hydrochloride | Acidic (HClO4) | First | Fractional | Independent | [3] | |
| Levetiracetam | Acidic (HCl) | First | First | Fractional | [4] | |
| Cysteine | Acidic (HClO4) | First | First | Inverse Fractional | [5] | |
| n-Propylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [6] | |
| n-Butylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [6] | |
| Chloramine-T | Imipramine | Acidic (HClO4) | First | Fractional | Fractional (w.r.t. [H+]) | [2] |
| Clomipramine | Acidic (HClO4) | First | Fractional | Fractional (w.r.t. [H+]) | [2] | |
| Glucose | Acidic | First | First | Catalysed by H+ | [7] | |
| Fructose | Acidic | First | First | Catalysed by H+ | [7] | |
| Secondary Alcohols | Aqueous Acidic | First | First | First (w.r.t. [H+]) | [8] | |
| L-Tryptophan | Basic | First | First | Inverse Fractional (w.r.t. [OH-]) | [9] | |
| n-Propylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [6] | |
| n-Butylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [6] | |
| Bromamine-B | n-Propylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [10] |
| n-Butylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [10] | |
| Isoamylamine | Alkaline | First | First | Fractional (w.r.t. [OH-]) | [10] | |
| Piperazine | Acidic Buffer (pH 4.0) | First | First | Inverse Fractional (w.r.t. [H+]) | ||
| Gabapentin | Alkaline (NaOH) | First | Fractional | Fractional | [11] |
Experimental Protocols
The kinetic studies cited in this guide generally follow a pseudo-first-order approach, where the concentration of the substrate is kept in large excess compared to the concentration of the oxidizing agent. The progress of the reaction is typically monitored by titrating the unreacted oxidant at different time intervals.
General Kinetic Procedure:
-
Preparation of Solutions: Standard aqueous solutions of the N-haloamine oxidant are prepared and standardized iodometrically. Solutions of the substrate and other reagents (acid, base, salts) are prepared in doubly distilled water.[7]
-
Reaction Initiation: The reaction is initiated by mixing requisite amounts of the substrate, acid or base, and any other reagents in a thermostated reaction vessel. The oxidant solution, also pre-thermostated at the same temperature, is then added to the mixture.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction in the aliquot is quenched, typically by adding it to a solution of potassium iodide.[7]
-
Quantification: The liberated iodine is then titrated against a standard solution of sodium thiosulfate using starch as an indicator.[7]
-
Data Analysis: The pseudo-first-order rate constants (k') are determined from the slope of the linear plots of log [oxidant] versus time.
Product Analysis: After the completion of the reaction (monitored by techniques like TLC), the reaction products are typically identified using spectroscopic methods such as GC-MS, FT-IR, and NMR.[3][4]
Mechanistic Pathways and Logical Relationships
The oxidation reactions involving N-haloamines can proceed through different pathways depending on the reaction conditions and the nature of the substrate. The following diagram illustrates a generalized logical relationship for the formation of active oxidizing species and their subsequent reaction with a substrate in an acidic medium.
Caption: Generalized reaction pathways for N-haloamine oxidations in acidic medium.
This diagram illustrates that in an acidic medium, the N-haloamine can be protonated, which can then either hydrolyze to form hypochlorous acid or undergo disproportionation to form a dihaloamine. Any of these species can then react with the substrate to form an intermediate complex in the rate-determining step, which subsequently breaks down to give the final products.
The following diagram depicts a simplified experimental workflow for a typical kinetic study of these oxidizing agents.
Caption: Experimental workflow for kinetic analysis of N-haloamine oxidations.
This workflow outlines the key steps involved in a typical kinetic experiment, from the preparation of solutions to the final calculation of the rate constant. The repetitive nature of withdrawing aliquots over time is highlighted to emphasize the monitoring of the reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isca.in [isca.in]
- 8. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and Mechanism of L-Tryptophan Oxidation by Chloramine-T in Basic Medium: A Spectrofluorometric Study [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Chloramine-B Hydrate and Alternative Disinfectants
For Researchers, Scientists, and Drug Development Professionals
The selection of a disinfectant is a critical decision in research and manufacturing, with implications not only for efficacy but also for environmental stewardship. This guide provides a comparative analysis of the environmental impact of Chloramine-B hydrate and its common alternatives: sodium hypochlorite, chlorine dioxide, and peracetic acid. While comprehensive quantitative environmental data for this compound is notably scarce in publicly available literature, this guide synthesizes the available information and offers a detailed comparison of its alternatives based on experimental evidence.
Executive Summary
This compound is known to hydrolyze in water, forming benzenesulfonamide and hypochlorous acid. While it is classified as "harmful to aquatic life," specific quantitative data on its ecotoxicity and biodegradability are largely unavailable. In contrast, its alternatives—sodium hypochlorite, chlorine dioxide, and peracetic acid—have been more extensively studied. Sodium hypochlorite is a potent disinfectant but can form a wide range of halogenated disinfection byproducts (DBPs). Chlorine dioxide is a selective oxidant that forms fewer trihalomethanes (THMs) and haloacetic acids (HAAs) but produces chlorite and chlorate. Peracetic acid is considered a more environmentally friendly option, as its degradation products are generally benign; however, it can form some DBPs under certain conditions.
Comparison of Environmental Impact
The following table summarizes the key environmental parameters for the disinfectants discussed. It is important to note the significant data gap for this compound.
| Parameter | This compound | Sodium Hypochlorite | Chlorine Dioxide | Peracetic Acid |
| Primary Degradation/Decomposition Products | Benzenesulfonamide, Hypochlorous Acid[1] | Sodium chloride, Oxygen, Chlorate[2][3][4][5] | Chlorite, Chlorate, Chloride[6][7] | Acetic acid, Water, Oxygen[8] |
| Aquatic Toxicity | Harmful to aquatic life (quantitative data unavailable)[8][9][10] | Very toxic to aquatic organisms.[11] LC50 (48h) for Daphnia magna: <1 mg/L. | Toxic to aquatic life.[6] 96-hour LC50 for rainbow trout: 1.6 mg/L. | Toxic to aquatic organisms. 48-hour EC50 for Daphnia magna: 0.73 mg/L. |
| Biodegradability | Data unavailable. Benzenesulfonamide is reported to have low biodegradability. | Not readily biodegradable, but reacts readily with organic matter. | Rapidly degrades in water.[6] | Readily biodegradable.[8] |
| Key Disinfection Byproducts (DBPs) Formed | Potential for formation of organic chloramines and other DBPs from hypochlorous acid reaction with organic matter.[12][13][14][15] | Trihalomethanes (THMs), Haloacetic acids (HAAs), Halogenated organic compounds (AOX).[16] | Chlorite, Chlorate. Does not form significant amounts of THMs or HAAs.[6][7][17] | Can form aldehydes and some halogenated DBPs in the presence of halides.[18] |
Experimental Protocols
The data presented in the comparison table is typically generated using standardized experimental protocols. Below are detailed methodologies for key experiments.
Aquatic Toxicity Testing
1. OECD 202: Daphnia sp. Acute Immobilisation Test [1][10][19][20][21]
-
Principle: This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours.
-
Procedure:
-
At least five concentrations of the test substance, geometrically spaced, are prepared in a suitable medium. A control group with no test substance is also included.
-
At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.
-
The daphnids are exposed for 48 hours under controlled conditions of temperature (20 ± 1°C) and light (16-hour light/8-hour dark cycle).
-
Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.
-
-
Endpoint: The primary endpoint is the median effective concentration (EC50) at 48 hours, which is the concentration that immobilizes 50% of the daphnids. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.
2. OECD 203: Fish, Acute Toxicity Test [9][11][22][23][24]
-
Principle: This test evaluates the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance for a 96-hour period.
-
Procedure:
-
A species such as the Zebra-fish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected.
-
Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is maintained in clean water.
-
At least seven fish are used for each test concentration and the control.
-
The test is conducted for 96 hours under controlled temperature, pH, and dissolved oxygen levels.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is the median lethal concentration (LC50) at 96 hours, which is the concentration that is lethal to 50% of the test fish.
3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [25][26][27][28][29]
-
Principle: This test assesses the effect of a substance on the growth of freshwater algae or cyanobacteria.
-
Procedure:
-
Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to at least five concentrations of the test substance.
-
The test is run in batch cultures for 72 hours under constant illumination and temperature.
-
Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).
-
-
Endpoint: The EC50 for growth rate inhibition is calculated, representing the concentration that causes a 50% reduction in the growth rate compared to the control.
Disinfection Byproduct (DBP) Analysis
1. US EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry [30][31][32][33][34]
-
Principle: This method is used for the determination of volatile organic compounds (VOCs), including trihalomethanes (THMs), in drinking water.
-
Procedure:
-
A water sample is purged with an inert gas (e.g., helium) in a purging chamber.
-
The purged VOCs are trapped in a sorbent tube.
-
The sorbent tube is heated, and the desorbed compounds are transferred to a gas chromatograph (GC) for separation.
-
The separated compounds are detected and quantified using a mass spectrometer (MS).
-
-
Endpoint: Concentration of individual THMs (e.g., chloroform, bromoform) in µg/L.
2. US EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection
-
Principle: This method is used for the analysis of haloacetic acids (HAAs) and other chlorinated DBPs.
-
Procedure:
-
A water sample is extracted with a suitable solvent (e.g., methyl tert-butyl ether).
-
The HAAs in the extract are converted to their methyl esters through derivatization.
-
The derivatized extract is then injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for separation and quantification.
-
-
Endpoint: Concentration of individual HAAs (e.g., dichloroacetic acid, trichloroacetic acid) in µg/L.
Visualizing Environmental Pathways and Assessment
To better understand the environmental behavior of these disinfectants, the following diagrams illustrate their degradation pathways and a general workflow for environmental impact assessment.
Caption: A logical workflow for assessing the environmental impact of disinfectants.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. hillbrothers.com [hillbrothers.com]
- 3. oniko.ua [oniko.ua]
- 4. quora.com [quora.com]
- 5. forceflowscales.com [forceflowscales.com]
- 6. Chlorine Dioxide & Chlorite | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peracetic Acid | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. eurofins.it [eurofins.it]
- 11. oecd.org [oecd.org]
- 12. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation kinetics of organic chloramines and formation of disinfection by-products during chlorination of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formation of organic chloramines during chlor(am)ination and UV/chlor(am)ination of algae organic matter in drinking water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Disinfection By-Products Formation from Chlor(am)ination of Algal Organic Matter of Chlorella sorokiniana [mdpi.com]
- 17. Chlorine dioxide - Wikipedia [en.wikipedia.org]
- 18. Peracetic Acid vs. Sodium Hypochlorite: Degradation and Transformation of Drugs in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. oecd.org [oecd.org]
- 21. shop.fera.co.uk [shop.fera.co.uk]
- 22. oecd.org [oecd.org]
- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 24. eurofins.com.au [eurofins.com.au]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 29. shop.fera.co.uk [shop.fera.co.uk]
- 30. estanalytical.com [estanalytical.com]
- 31. paragonlaboratories.com [paragonlaboratories.com]
- 32. epa.gov [epa.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. s4science.at [s4science.at]
Safety Operating Guide
Proper Disposal of Chloramine-B Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Chloramine-B hydrate, a potent biocide and disinfectant, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound from a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a hazardous substance with multiple risks. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] It is harmful if swallowed, causes severe skin burns and eye damage, and can trigger allergic or asthmatic reactions upon inhalation.[1][2][3]
Key hazards to be aware of include:
-
Oxidizing Properties: May intensify fires.[4]
-
Reactivity: Contact with acids will liberate toxic chlorine gas.[1][3] It is also incompatible with oxidizers, alkalis, and flammable materials.[1]
In the event of a spill, small quantities should be carefully collected using a clean shovel into a dry, clean, and covered container, avoiding dust generation.[1] For larger spills, cover the area with plastic sheeting to contain the powder and then collect it for disposal.[1]
Disposal Plan: From Laboratory Bench to Final Disposition
The primary and most recommended method for the disposal of this compound is to entrust it to a licensed and certified waste disposal company.[4] This ensures that the chemical is managed in accordance with all local and national regulations. Do not discharge this compound or its solutions into sewer systems or waterways.[5]
For laboratory settings, a crucial step before handing over the waste is its deactivation or neutralization to a less hazardous form. This is particularly important for aqueous solutions of this compound.
Quantitative Data on Deactivating Agents
Several chemical reagents can be used to neutralize the active chlorine in this compound, rendering it less hazardous. The choice of reagent may depend on the scale of the disposal, the concentration of the this compound solution, and the specific protocols of your institution. The following table summarizes the stoichiometric requirements for common deactivating agents.
| Deactivating Agent | Approximate Stoichiometric Ratio (Agent:Chlorine) | Key Considerations |
| Sodium Bisulfite | 1.5 : 1 | A fast and effective method. It is recommended to use a slight excess to ensure complete neutralization. |
| Sodium Thiosulfate | 2 - 7 : 1 | Effective, but the reaction releases ammonia, which may require additional management depending on local regulations.[7] |
| Ascorbic Acid | 2.5 : 1 | A preferred method as it does not produce halogenated organic byproducts.[8][9][10] The reaction is rapid. |
| Hydrogen Peroxide | Variable | The reaction is effective but significantly slower compared to other agents, which may not be ideal for rapid laboratory waste neutralization.[5][6][11] |
Experimental Protocols for Laboratory-Scale Neutralization
The following protocols provide a step-by-step guide for the chemical neutralization of aqueous solutions of this compound in a laboratory setting. These procedures should be carried out in a chemical fume hood with appropriate PPE.
Protocol 1: Neutralization with Sodium Bisulfite
-
Preparation: Prepare a solution of sodium bisulfite in water. A 10% (w/v) solution is typically sufficient.
-
Calculation: For every 1 gram of this compound in your waste solution, calculate the required amount of sodium bisulfite. Based on the stoichiometry, you will need approximately 1.5 grams of sodium bisulfite. It is advisable to use a 10-20% excess to ensure a complete reaction.
-
Neutralization: Slowly add the sodium bisulfite solution to the stirred this compound waste solution. An exothermic reaction may occur, so add the neutralizing agent gradually and monitor the temperature.
-
Verification: After the addition is complete, continue stirring for at least 30 minutes. To verify the absence of active chlorine, use potassium iodide-starch test strips. A blue-black color indicates the presence of an oxidizing agent, and more sodium bisulfite should be added. The absence of a color change indicates that the neutralization is complete.
-
Final Disposal: The neutralized solution can now be collected in a designated waste container for collection by a licensed waste disposal company. Ensure the container is properly labeled.
Protocol 2: Neutralization with Ascorbic Acid
-
Preparation: Prepare a fresh solution of ascorbic acid in water.
-
Calculation: For every 1 gram of this compound in the waste, you will need approximately 2.5 grams of ascorbic acid.[12]
-
Neutralization: Slowly add the ascorbic acid to the stirred this compound waste solution.
-
Verification: Stir the solution for at least one hour. Use potassium iodide-starch test strips to confirm the absence of active chlorine.
-
Final Disposal: Collect the neutralized solution in a properly labeled hazardous waste container for professional disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and waste management guidelines before proceeding with any chemical disposal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vita-d-chlor.com [vita-d-chlor.com]
- 3. researchgate.net [researchgate.net]
- 4. US4554261A - Composition and method for removing chloramine from water containing same - Google Patents [patents.google.com]
- 5. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reaction mechanism - Does hydrogen peroxide remove chloramine from water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. syndel.com [syndel.com]
- 8. inspiredliving.com [inspiredliving.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: temperature dependence and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fs.usda.gov [fs.usda.gov]
Personal protective equipment for handling Chloramine-b hydrate
Essential Safety and Handling Guide for Chloramine-B Hydrate
This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive PPE strategy is required to mitigate risks of exposure. This includes protection for the skin, eyes, and respiratory system.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling the solid or solutions.[1][2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly.[1][4][6] |
| Corrosion-resistant protective clothing or lab coat | Should be worn to prevent skin contact.[1] In case of significant contamination, all clothing should be removed immediately.[1] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is inadequate or when handling large quantities of the solid that may generate dust.[1][2][4][5] A dust mask is a minimum precaution.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation and Planning:
-
Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][5][6]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[2][6]
-
When weighing the solid, do so carefully to prevent the generation of dust.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[3]
-
Avoid contact with acids, as this can liberate toxic gas.[5] Also, keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Do not allow the substance to enter drains or sewer systems.[6]
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste:
-
Dispose of unwanted this compound and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Collect waste in clearly labeled, sealed containers.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed bag or container and disposed of as hazardous waste.
-
Contaminated clothing should be washed thoroughly before reuse.[1]
-
-
Empty Containers:
-
Empty containers may still contain hazardous residues and should be handled with care.[1]
-
Rinse containers thoroughly with a suitable solvent, collecting the rinsate as hazardous waste, before recycling or disposing of the container.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
